Eicosyl ferulate
Description
Structure
2D Structure
Properties
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
| Record name | Icosyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Whitepaper: The Putative Biosynthesis Pathway of Eicosyl Ferulate in Aristolochia kankauensis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Eicosyl ferulate is a lipophilic phenolic compound identified in various plant species, including Aristolochia kankauensis. This molecule, an ester of ferulic acid and eicosanol, is of interest for its potential pharmacological properties. While the complete biosynthetic pathway has not been specifically elucidated in Aristolochia kankauensis, this technical guide outlines a putative pathway based on well-established general plant biochemical routes: the Phenylpropanoid Pathway for ferulic acid synthesis and the Fatty Acid Synthesis (FAS) and Elongation pathway for eicosanol production. This document provides a theoretical framework, detailed generic experimental protocols for pathway investigation, and a proposed workflow for researchers aiming to explore the biosynthesis of this and similar compounds. The lack of specific quantitative data for A. kankauensis underscores the need for further research in this area.
Introduction to this compound and Aristolochia kankauensis
Aristolochia kankauensis, a plant species native to Taiwan, is known to produce a diverse array of secondary metabolites. Among these is a mixture of long-chain alkyl ferulates, including octadecyl and this compound, which have been isolated from its roots and stems. This compound is an ester formed from ferulic acid, a hydroxycinnamic acid, and eicosanol, a 20-carbon saturated fatty alcohol. The lipophilic nature of this compound may enhance its bioavailability and interaction with cellular membranes, making it a molecule of interest for potential therapeutic applications.
Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts to increase its production or for the discovery of novel enzymatic catalysts. This guide synthesizes knowledge from disparate but well-understood pathways to propose a comprehensive biosynthetic route to this compound.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Synthesis of Feruloyl-CoA via the Phenylpropanoid Pathway.
-
Synthesis of Eicosanoyl-CoA via Fatty Acid Synthesis and Elongation.
-
Formation of this compound through the reduction of Eicosanoyl-CoA to Eicosanol and subsequent esterification with Feruloyl-CoA.
Stage 1: Phenylpropanoid Pathway to Feruloyl-CoA
This pathway converts the amino acid L-Phenylalanine into Feruloyl-CoA.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form Cinnamic acid .
-
Cinnamate 4-Hydroxylase (C4H) hydroxylates Cinnamic acid to produce p-Coumaric acid .
-
4-Coumarate:CoA Ligase (4CL) activates p-Coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA .
-
p-Coumaroyl-Shikimate Transferase (HCT) transfers the p-coumaroyl group to shikimate, which is then hydroxylated by p-Coumarate 3-Hydroxylase (C3'H) to yield caffeoyl-shikimate. HCT then converts this back to Caffeoyl-CoA .
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of Caffeoyl-CoA to produce Feruloyl-CoA .
Stage 2: Fatty Acid Synthesis and Elongation to Eicosanoyl-CoA
This pathway builds the 20-carbon fatty acyl chain.
-
Acetyl-CoA Carboxylase (ACC) carboxylates Acetyl-CoA to form Malonyl-CoA , the primary building block for fatty acid synthesis.
-
Fatty Acid Synthase (FAS) complex iteratively condenses Malonyl-CoA units, starting with an Acetyl-CoA primer, to produce a 16-carbon saturated fatty acid, Palmitoyl-ACP , which is then converted to Palmitoyl-CoA .
-
Fatty Acid Elongase (FAE) systems extend Palmitoyl-CoA (C16) to Stearoyl-CoA (C18) and subsequently to Arachidoyl-CoA (Eicosanoyl-CoA) (C20) using Malonyl-CoA as the two-carbon donor in a multi-step cycle.
Stage 3: Final Assembly of this compound
The final stage involves the reduction of the fatty acyl-CoA and the esterification reaction.
-
Fatty Acyl-CoA Reductase (FAR) reduces Eicosanoyl-CoA to its corresponding fatty alcohol, 1-Eicosanol , using NADPH as a reductant.
-
An Acyl-CoA:Fatty Alcohol Acyltransferase (AAT) , such as a wax synthase-like enzyme, is hypothesized to catalyze the esterification between Feruloyl-CoA and 1-Eicosanol to yield the final product, This compound .
Visualization of the Putative Biosynthesis Pathway
The following diagram illustrates the proposed multi-stage pathway leading to the synthesis of this compound.
Quantitative Data
As of the date of this publication, specific quantitative data regarding the concentration of this compound or the activity of the biosynthetic enzymes in Aristolochia kankauensis has not been reported in the scientific literature. Research in this area is required to understand the metabolic flux and regulatory control of this pathway.
| Data Point | Value in A. kankauensis | Source |
| Concentration of this compound | Not Reported | N/A |
| Phenylalanine Ammonia-Lyase (PAL) Activity | Not Reported | N/A |
| 4-Coumarate:CoA Ligase (4CL) Activity | Not Reported | N/A |
| Fatty Acid Elongase (FAE) Activity | Not Reported | N/A |
| Fatty Acyl-CoA Reductase (FAR) Activity | Not Reported | N/A |
| Acyl-CoA:Alcohol Acyltransferase (AAT) Activity | Not Reported | N/A |
Experimental Protocols
The following section provides generalized protocols for the extraction and analysis of this compound and for assaying the activity of key enzymes in the putative biosynthetic pathway. These protocols are based on established methods and may require optimization for A. kankauensis.
Extraction and Quantification of this compound
This protocol describes a general method for extracting and quantifying alkyl ferulates from plant tissue using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Collect fresh plant material (e.g., roots, stems) and immediately freeze in liquid nitrogen or lyophilize.
-
Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Extract a known weight of powdered tissue (e.g., 1 g) with a suitable solvent such as 80% methanol or ethyl acetate. Perform the extraction multiple times (e.g., 3 x 20 mL) with sonication or shaking for 30 minutes each time.[1][2][3]
-
Combine the extracts and centrifuge at 10,000 x g for 15 minutes to pellet debris.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV-Vis detector.[4][5][6][7]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.
-
Gradient Program: A typical gradient might be: 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B. This must be optimized.
-
Detection: Monitor at wavelengths relevant for ferulates, typically around 320 nm.[3]
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Identify the peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard. Calculate the concentration based on the peak area.
-
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.[8][9][10]
-
Enzyme Extraction:
-
Homogenize 0.1 g of powdered plant tissue in 1 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing PVPP and β-mercaptoethanol).[8]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 0.1 M sodium borate buffer (pH 8.8) and 20 mM L-phenylalanine.
-
-
Reaction:
-
Start the reaction by adding 50-100 µL of the crude enzyme extract to the assay mixture (total volume e.g., 1 mL).
-
Incubate at 37-40°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
-
Measurement:
-
Measure the absorbance of the mixture at 290 nm, the absorption maximum for trans-cinnamic acid.
-
Calculate PAL activity based on the increase in absorbance, using the molar extinction coefficient of trans-cinnamic acid. One unit of activity is often defined as the amount of enzyme that produces 1 nmol of cinnamic acid per hour.
-
4-Coumarate:CoA Ligase (4CL) Activity Assay
This assay measures the formation of the CoA thioester of p-coumaric acid.[11][12][13][14][15]
-
Enzyme Extraction:
-
Extract enzyme as described for PAL, using an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
-
Assay Mixture (Total volume 200 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
2.5 mM ATP
-
2.5 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.2 mM p-Coumaric acid
-
-
Reaction:
-
Add 20-50 µL of crude enzyme extract to the assay mixture.
-
Incubate at 30°C.
-
-
Measurement:
-
Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.[11]
-
Calculate the activity using the molar extinction coefficient of p-coumaroyl-CoA.
-
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a research project aimed at characterizing the this compound biosynthesis pathway in Aristolochia kankauensis.
Conclusion
This whitepaper presents a putative biosynthetic pathway for this compound in Aristolochia kankauensis, constructed from established knowledge of plant secondary metabolism. While direct experimental evidence from this specific plant is currently lacking, the proposed pathway provides a robust framework for future research. The detailed, generic protocols and the logical experimental workflow offered herein are intended to serve as a valuable resource for scientists aiming to elucidate this pathway, identify the involved enzymes, and potentially harness them for biotechnological applications. Further investigation is essential to validate this proposed pathway and to quantify the metabolic flux towards this compound in A. kankauensis.
References
- 1. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phcogres.com [phcogres.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. abbkine.com [abbkine.com]
- 10. researchgate.net [researchgate.net]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. realgenelabs.com [realgenelabs.com]
The Discovery and Isolation of Eicosyl Ferulate from Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from various medicinal plants. Detailed experimental protocols for its extraction and purification are presented, alongside a compilation of quantitative data including yields and spectroscopic characteristics. Furthermore, a proposed signaling pathway for its observed biological activity is illustrated, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound, also known as hemicosanyl ferulate, belongs to a class of phytochemicals known as phenolic lipids. These compounds are characterized by a phenolic moiety, in this case, ferulic acid, ester-linked to a long-chain fatty alcohol. The presence of both a hydrophilic phenolic head and a lipophilic alkyl chain imparts unique physicochemical properties to these molecules, influencing their bioavailability and biological activity. This compound has been identified in several medicinal plants and is noted for its potential to stimulate glucose uptake, suggesting its relevance in the research of metabolic disorders.[1][2][3] This guide will delve into the technical aspects of its discovery and isolation from prominent plant sources.
Medicinal Plant Sources
To date, this compound has been successfully isolated from a few key medicinal plants, as detailed in the following table.
| Plant Species | Family | Plant Part(s) Used | Reference |
| Synadenium glaucescens Pax | Euphorbiaceae | Root and Stem Bark | [4] |
| Aristolochia kankauensis | Aristolochiaceae | Fresh Root and Stem | [1][2][3] |
| Pavetta owariensis | Rubiaceae | Stem Bark | [4] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from medicinal plants typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology adapted from the successful isolation of hemicosanyl ferulate from Synadenium glaucescens Pax.[4]
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Detailed Protocol for Isolation from Synadenium glaucescens
3.2.1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered root and stem bark of Synadenium glaucescens.
-
Extraction: The powdered plant material (e.g., 300 g of root bark and 185 g of stem bark) is subjected to extraction with ethanol and methanol, respectively, until the solution becomes clear. The extracts are then filtered and concentrated under reduced pressure to yield the crude extracts.[4]
3.2.2. Fractionation by Vacuum Liquid Chromatography (VLC):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity is used for elution. For instance, for a 90 g sample of the root bark extract, the elution can be performed sequentially with 5 L of n-hexane, 10 L of ethyl acetate, and 5 L of ethanol.[4]
-
Fraction Collection: The eluted solvents are collected as separate fractions (Hexane, Ethyl Acetate, and Ethanol fractions).
3.2.3. Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: The ethyl acetate fraction, which is typically enriched with this compound, is subjected to further purification using column chromatography. A solvent gradient system, such as petroleum ether with an increasing proportion of a dichloromethane:methanol mixture, is employed for elution.
-
Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
3.2.4. Final Purification:
-
Fractions containing this compound are combined and may be further purified by repeated column chromatography or crystallization from a suitable solvent (e.g., methanol) to yield the pure compound.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Yield of Fractions from Synadenium glaucescens Root Bark
| Fraction | Eluting Solvent | Volume of Solvent | Yield (g) from 90 g Crude Extract |
| 1 | n-Hexane | 5 L | 0.262 |
| 2 | Ethyl Acetate | 10 L | 60 |
| 3 | Ethanol | 5 L | 20.2 |
Data adapted from Rwegoshora et al. (2022).[4]
Note: The final yield of pure this compound was not explicitly reported in this study.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.72 g/mol |
| Appearance | White powder/crystals |
| ¹H-NMR (600 MHz, CD₃OD) | δ 7.58 (1H, d, J=16.0 Hz, H-7), 7.34 (1H, d, J=1.9 Hz, H-6), 7.14 (1H, dd, J=8.2, 2.2 Hz, H-2), 6.90 (1H, d, J=8.2 Hz, H-5), 6.38 (1H, d, J=16.0 Hz, H-8), 4.15 (2H, t, J=6.6 Hz, H-1'), 3.93 (3H, s, -OCH₃), 1.65 (2H, qui, H-2'), 1.41 (2H, m, H-3'), 1.29 (34H, br s, -(CH₂)₁₇-), 0.88 (3H, t, -CH₃) |
| ¹³C-NMR | Refer to original literature for full assignment. Key signals include those for the feruloyl moiety and the long aliphatic chain. |
| Mass Spectrometry | Exhibits complex fragmentation under negative ion electrospray collision-induced dissociation ((-)-ESI-CID), with an initial loss of a methyl radical. |
¹H-NMR data adapted from Rwegoshora et al. (2022).[4]
Biological Activity and Proposed Signaling Pathway
This compound has been reported to exhibit glucose uptake stimulatory activity.[1][2][3] While the precise molecular mechanism has not been fully elucidated for this specific compound, many phenolic compounds are known to influence the insulin signaling pathway, which is a primary regulator of glucose transport into cells.
Proposed Signaling Pathway for Glucose Uptake
The diagram below illustrates a plausible signaling pathway through which this compound may promote glucose uptake. It is hypothesized that this compound may interact with components of the insulin signaling cascade, leading to the translocation of GLUT4 transporters to the cell membrane.
Conclusion
This compound is a promising bioactive compound isolated from several medicinal plants. This guide has provided a detailed overview of its discovery, sources, and the methodologies for its isolation and purification. The compiled quantitative and spectroscopic data serve as a valuable reference for its identification and characterization. The proposed signaling pathway for its glucose uptake stimulatory activity offers a foundation for future mechanistic studies. Further research is warranted to fully elucidate its pharmacological potential and to optimize its production for potential therapeutic applications.
References
The Unfolding Therapeutic Potential of Long-Chain Ferulic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain ferulic acid esters, derivatives of the widely occurring phenolic compound ferulic acid, are emerging as a promising class of bioactive molecules with multifaceted therapeutic potential. Their unique chemical structure, characterized by a lipophilic alkyl chain attached to the hydrophilic ferulic acid moiety, enhances their bioavailability and modulates their biological activities. This technical guide provides an in-depth analysis of the current state of research on long-chain ferulic acid esters, with a focus on their anti-cancer, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and a visualization of the key signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these compounds.
Introduction
Ferulic acid, a hydroxycinnamic acid derivative, is ubiquitously found in plants, where it plays a crucial role in cell wall rigidity.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have been extensively documented.[1][2] However, the therapeutic application of ferulic acid is often limited by its low lipophilicity, which can affect its absorption and bioavailability. The esterification of ferulic acid with long-chain alcohols presents a strategic approach to overcome this limitation. The resulting long-chain ferulic acid esters exhibit enhanced lipophilicity, which is hypothesized to improve their interaction with biological membranes and cellular uptake, thereby potentiating their biological effects.[3] This guide delves into the significant body of research that substantiates the enhanced biological activities of these modified compounds.
Biological Activities of Long-Chain Ferulic Acid Esters
The addition of an alkyl chain to ferulic acid has been shown to significantly influence its biological activity. The length of this chain is a critical determinant of the compound's efficacy in various biological assays.
Anti-Cancer Activity
Long-chain ferulic acid esters have demonstrated potent cytotoxic effects against various cancer cell lines. The lipophilic nature of the long alkyl chain is believed to facilitate the passage of the molecule through the cell membrane, leading to increased intracellular concentrations and enhanced anti-proliferative activity.
Table 1: Anti-Cancer Activity of Long-Chain Ferulic Acid Esters (IC50 values in µg/mL) [4][5]
| Compound | Breast Cancer | Lung Cancer | Colon Cancer | CNS Cancer | Gastric Cancer |
| C8-ferulate (21) | 18.67 | 17.05 | 4.29 | 14.63 | 11.0 |
| C12-ferulate (23) | 7.57 | 4.35 | 2.46 | 8.09 | 5.37 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Anti-Inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a major target for anti-inflammatory drugs. Long-chain ferulic acid esters have been shown to be potent inhibitors of both COX-1 and COX-2 enzymes.
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Ferulic Acid Esters [4][5][6]
| Compound | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Ferulates (C3-C8) | 25 µg/mL | 85-95% | 85-95% |
The data suggests that ferulic acid esters with chain lengths from C3 to C8 are particularly effective at inhibiting both COX isoforms. Interestingly, the COX inhibitory activity was found to decrease for esters with chain lengths greater than C8.[6]
Antioxidant Activity
The antioxidant properties of ferulic acid are well-established. Esterification with long-chain alcohols can modulate this activity. Studies have shown that in heterogeneous systems like rat liver microsomes, the antioxidant efficacy of ferulic acid esters is significantly influenced by the chain length, with certain long-chain esters being more effective than the parent compound.
Table 3: Antioxidant Activity of Alkyl Ferulates in Rat Liver Microsomes [7][8]
| Compound | IC50 (µM) |
| Ferulic Acid | 243.84 |
| C12 Ferulate | 11.03 |
| Linear C8 Ferulate | 12.40 |
| C13 Ferulate | 18.60 |
| C9 Ferulate | 19.74 |
IC50 values represent the concentration of the compound required to inhibit lipid peroxidation by 50%.
These results highlight a parabolic relationship between the alkyl chain length and antioxidant activity in a membrane system, with C12 ferulate being the most potent.
Signaling Pathways Modulated by Ferulic Acid and Its Derivatives
The anti-cancer effects of ferulic acid and its esters are mediated through the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Caption: Key signaling pathways modulated by ferulic acid esters in cancer cells.
Ferulic acid and its derivatives have been shown to inhibit pro-survival pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][9] They can also suppress the activation of the transcription factor NF-κB, which is a key regulator of inflammation and cell survival.[9][10] Furthermore, these compounds can induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[11][12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for key assays used to evaluate the biological activities of long-chain ferulic acid esters.
Synthesis of Long-Chain Ferulic Acid Esters
A general method for the synthesis of ferulic acid esters involves the esterification of ferulic acid with the corresponding long-chain alcohol.
Caption: General workflow for the synthesis of long-chain ferulic acid esters.
Protocol:
-
Activation of Ferulic Acid: Ferulic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the more reactive feruloyl chloride.[13][14]
-
Esterification: The feruloyl chloride is then reacted with the desired long-chain alcohol in the presence of a base (e.g., pyridine) to catalyze the reaction.[13][14]
-
Purification: The crude product is purified using techniques such as column chromatography to isolate the desired ester.[14]
-
Characterization: The structure and purity of the synthesized ester are confirmed using analytical methods like NMR and mass spectrometry.[13][15]
In Vitro Anti-Cancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the long-chain ferulic acid esters for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the long-chain ferulic acid ester.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the inhibitor to that of the control (no inhibitor).
Conclusion and Future Directions
The research to date strongly indicates that long-chain ferulic acid esters are a class of compounds with significant therapeutic potential. Their enhanced lipophilicity appears to be a key factor in their improved anti-cancer, anti-inflammatory, and antioxidant activities compared to the parent ferulic acid. The structure-activity relationship, particularly the influence of the alkyl chain length, warrants further investigation to optimize the design of novel and more potent therapeutic agents. Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds. Furthermore, exploring their efficacy in combination with existing therapies could open up new avenues for the treatment of various chronic diseases. The development of targeted delivery systems for these esters could also enhance their therapeutic index and minimize potential side effects.
References
- 1. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of alkyl esters of caffeic and ferulic acids on tumor cell proliferation, cyclooxygenase enzyme, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 14. file.scirp.org [file.scirp.org]
- 15. researchgate.net [researchgate.net]
Eicosyl Ferulate: A Novel Bioactive Compound for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eicosyl ferulate, the ester of ferulic acid and eicosanol, is an emerging bioactive compound with significant potential in the pharmaceutical and cosmetic industries. As a lipophilic derivative of the well-studied antioxidant ferulic acid, it exhibits enhanced bioavailability and unique biological activities. This document provides a comprehensive technical overview of this compound, including its chemical properties, known bioactivities with quantitative data, detailed experimental protocols for its synthesis and evaluation, and insights into its molecular mechanisms of action through key signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound (Icosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a phenolic compound that belongs to the class of hydroxycinnamic acid esters. It is formed through the esterification of ferulic acid, a potent natural antioxidant, with a 20-carbon long-chain fatty alcohol (eicosanol). This structural modification significantly increases the lipophilicity of the parent ferulic acid molecule, which is thought to enhance its penetration through biological membranes and improve its efficacy in various biological systems.
This compound has been isolated from several plant species, including Aristolochia kankauensis and Synadenium glaucescens[1]. While research on this specific ester is still emerging, its primary reported bioactivity is the stimulation of glucose uptake[2]. Given the well-documented antioxidant and anti-inflammatory properties of other long-chain ferulic acid esters, it is highly probable that this compound possesses a similar spectrum of activities, making it a promising candidate for further investigation in the fields of metabolic disorders, dermatology, and anti-inflammatory therapies.
Chemical Structure:
-
IUPAC Name: icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
Molecular Formula: C30H50O4
-
Molecular Weight: 474.72 g/mol
-
CAS Number: 133882-79-8
Bioactivities of this compound and Analogous Compounds
While specific quantitative data for this compound's antioxidant and anti-inflammatory effects are limited in publicly available literature, its activity can be inferred from studies on other long-chain alkyl ferulates. The addition of the long alkyl chain is known to modify the compound's interaction with lipid environments, such as cell membranes.
Glucose Uptake Stimulatory Activity
The most directly attributed bioactivity of this compound is its ability to stimulate glucose uptake in muscle cells. This positions it as a compound of interest for the management of hyperglycemia and type 2 diabetes.
Table 1: Glucose Uptake Stimulatory Activity of this compound
| Compound | Cell Line | Concentration (µg/mL) | Glucose Uptake (% of Control) | Reference |
| This compound | Rat L6 myotubes | 1 | 105.5 ± 11.5 | [2] |
| 10 | 134.5 ± 51.7 | [2] | ||
| 100 | 156.4 ± 19.7 | [2] | ||
| Insulin (Positive Control) | Rat L6 myotubes | 0.5 µM | 146.6 | [3] |
Antioxidant Activity (Data from Analogous Long-Chain Alkyl Ferulates)
The antioxidant capacity of ferulic acid esters is well-established. The mechanism primarily involves scavenging free radicals via hydrogen atom donation from the phenolic hydroxyl group. The lipophilic side chain of longer esters may enhance their efficacy in protecting lipid-rich structures like cell membranes from oxidative damage.
Table 2: In Vitro Antioxidant Activity of Long-Chain Alkyl Ferulates
| Compound | Assay | IC50 / EC50 (Concentration) | Reference |
| Hexadecyl Ferulate | DPPH Radical Scavenging | 0.083 ± 0.009 nmol/mL | |
| ABTS Radical Cation Decolorization | 0.027 ± 0.002 nmol/mL | ||
| Ferulic Acid | DPPH Radical Scavenging | 0.160 ± 0.010 nmol/mL | |
| Gallic Acid Hydrate | ABTS Radical Cation Decolorization | 1.03 ± 0.25 µg/mL | |
| (+)-Catechin Hydrate | ABTS Radical Cation Decolorization | 3.12 ± 0.51 µg/mL | |
| Caffeic Acid | ABTS Radical Cation Decolorization | 1.59 ± 0.06 µg/mL |
Note: Data for hexadecyl ferulate is presented as a representative long-chain ferulate ester. Direct quantitative antioxidant data for this compound is not currently available in the cited literature.
Anti-inflammatory Activity (Data from Ferulic Acid and its Derivatives)
Ferulic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is typically achieved through the modulation of inflammatory signaling pathways.
Table 3: Anti-inflammatory Activity of Ferulic Acid and its Derivatives
| Compound | Cell Line / Model | Inflammatory Marker | Inhibition | Concentration | Reference |
| Ferulic Acid | LPS-induced RAW 264.7 macrophages | TNF-α | ~30-40% | 10 µM | |
| LPS-induced RAW 264.7 macrophages | IL-6 | ~60-75% | 10 µM | ||
| Ferulic Acid | TNF-α-treated 3T3-L1 adipocytes | IL-6 | Significant decrease | 10, 50 µM | |
| Ferulic Acid | TNF-α-treated 3T3-L1 adipocytes | IL-1β | Significant decrease | 10, 50 µM |
Note: This table presents data for ferulic acid as a proxy for the potential anti-inflammatory activity of its long-chain esters like this compound.
Molecular Mechanisms of Action & Signaling Pathways
The bioactive effects of this compound are likely mediated through the modulation of several key cellular signaling pathways, as established for its parent compound, ferulic acid, and other derivatives.
Antioxidant Response: The Nrf2/ARE Pathway
Ferulic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).
References
Eicosyl Ferulate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid, is an emerging natural compound with demonstrated therapeutic potential, particularly in the regulation of glucose metabolism. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its origins, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, cytotoxicity assessment, and evaluation of its glucose uptake stimulatory effects are presented. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, based on the known activities of its parent compound, ferulic acid, and related esters. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and further research in the field of drug discovery and development.
Introduction
This compound is a phenolic compound that has been isolated from the fresh roots and stems of plants such as Aristolochia kankauensis and Synadenium glaucescens.[1][2] As a derivative of ferulic acid, a well-known antioxidant, this compound is of increasing interest to the scientific community for its potential pharmacological applications. The primary reported biological activity of this compound is its ability to stimulate glucose uptake, suggesting a potential role in the management of metabolic disorders such as diabetes mellitus. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers and drug development professionals interested in exploring its therapeutic applications.
Physicochemical Properties
| Property | Value |
| Chemical Name | Eicosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.72 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 133882-79-8 |
Biological Activities and Therapeutic Potential
The principal therapeutic potential of this compound identified to date lies in its ability to enhance glucose uptake in skeletal muscle cells. This positions it as a promising candidate for the development of novel anti-diabetic agents.
Glucose Uptake Stimulation
Studies have demonstrated that this compound stimulates glucose uptake in L6 myotubes. The following table summarizes the quantitative data from a key study.
| Concentration (µg/mL) | Glucose Uptake (% of Control) |
| 1 | 105.5 ± 11.5 |
| 10 | 134.5 ± 51.7 |
| 100 | 156.4 ± 19.7 |
Data from San HT, et al. Natural Product Communications. 2020.
Experimental Protocols
Isolation of this compound from Synadenium glaucescens
This protocol describes the extraction and isolation of this compound from the root and stem bark of Synadenium glaucescens.[1]
4.1.1. Extraction
-
Air-dry and powder the root and stem barks of S. glaucescens.
-
Macerate the powdered plant material in methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
4.1.2. Fractionation
-
Subject the crude methanol extract to vacuum liquid chromatography (VLC) on silica gel.
-
Elute the column with a gradient of n-hexane, ethyl acetate, and methanol to separate fractions based on polarity.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
4.1.3. Purification
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Purify the fractions containing this compound by recrystallization to yield the pure compound.
Cytotoxicity Assessment: Brine Shrimp Lethality Test
This bioassay is a simple, inexpensive method for the preliminary assessment of cytotoxicity.[1][3]
4.2.1. Hatching of Brine Shrimp
-
Add sea salt to distilled water to prepare a saline solution (approx. 3.8% w/v).
-
Place brine shrimp eggs (Artemia salina) in the saline solution.
-
Incubate for 24-48 hours under aeration and constant illumination to allow hatching into nauplii.
4.2.2. Bioassay
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in saline solution to achieve the desired test concentrations.
-
Transfer a known number of nauplii (typically 10-15) into each test vial.
-
Add the test solutions to the vials. Include a negative control (saline solution with solvent) and a positive control (a known cytotoxic agent).
-
Incubate for 24 hours.
-
Count the number of dead nauplii in each vial.
-
Calculate the percentage of mortality and determine the LC₅₀ value. This compound has been reported to be non-toxic in this assay.[1]
Glucose Uptake Assay in L6 Myotubes
This protocol describes the measurement of glucose uptake in differentiated L6 muscle cells.
4.3.1. Cell Culture and Differentiation
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Allow cells to differentiate for 5-7 days.
4.3.2. Glucose Uptake Assay
-
Serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound in KRH buffer for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., insulin).
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration in each well.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound have not yet been elucidated, the known mechanisms of its parent compound, ferulic acid, and its ethyl ester provide a basis for postulating potential pathways involved in its therapeutic effects.
Potential Glucose Uptake Signaling Pathways
Ferulic acid has been shown to improve glucose uptake in insulin-resistant cells by modulating the IRS-1/Akt and AMPK pathways .[4] It is plausible that this compound may act through similar mechanisms.
-
PI3K/Akt Pathway: This is a key pathway in insulin signaling. Activation of this pathway leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry into the cell. Ferulic acid has been shown to activate this pathway.[5]
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor. Its activation can also lead to GLUT4 translocation, independent of insulin signaling. Ferulic acid has been demonstrated to activate AMPK.[4]
Potential Anti-Inflammatory Signaling Pathways
Ferulic acid and its esters, such as ethyl ferulate, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[6][7][8] this compound may share these anti-inflammatory effects.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. Ethyl ferulate has been shown to inhibit the activation of the NF-κB pathway.[7][8]
-
Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress and inflammation. Ethyl ferulate has been found to activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.[6][8]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
The Pivotal Role of Eicosyl Ferulate in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, an ester of eicosanol and ferulic acid, is a significant secondary metabolite in plants, primarily recognized for its integral role in the structure and function of suberin. This lipophilic biopolymer is crucial for forming protective barriers in various plant tissues, including root endodermis, periderm, and seed coats. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and physiological importance of this compound. It details the enzymatic pathways leading to its formation, the complex transcriptional and hormonal signaling networks that govern its synthesis, and its contribution to plant resilience against biotic and abiotic stresses. This document synthesizes current knowledge, presents quantitative data on related suberin monomers, outlines detailed experimental protocols for its analysis, and provides visual representations of key pathways to facilitate a comprehensive understanding for researchers in plant biology and drug development.
Introduction to this compound and Plant Secondary Metabolism
Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stressors. This compound (C30H50O4) belongs to the phenylpropanoid class of secondary metabolites, specifically as a hydroxycinnamic acid ester. It is a key component of the aromatic domain of suberin, a complex polyester that impregnates the cell walls of specific tissues to form a protective barrier.
The primary functions of suberin, and by extension this compound, include:
-
Control of water and solute transport: The hydrophobic nature of suberin prevents water loss and regulates the uptake of ions and nutrients from the soil.
-
Defense against pathogens: The suberin barrier impedes the penetration of fungal and bacterial pathogens.
-
Wound healing: Suberin is rapidly deposited at wound sites to seal the damaged tissue and prevent infection.
-
Developmental processes: Suberization is essential for the proper development of structures like the Casparian strip in the root endodermis and the seed coat.
Biosynthesis of this compound
The synthesis of this compound is intricately linked to the broader suberin biosynthetic pathway, which involves the convergence of the phenylpropanoid and fatty acid pathways.
2.1. Phenylpropanoid Pathway: This pathway provides the ferulic acid moiety. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. Further hydroxylation and methylation steps lead to the formation of feruloyl-CoA.
2.2. Fatty Acid Elongation and Reduction: The eicosanol (a C20 fatty alcohol) portion of this compound is derived from very-long-chain fatty acids (VLCFAs). Fatty acid synthases produce C16 and C18 fatty acids, which are then extended by a fatty acid elongase complex in the endoplasmic reticulum to produce VLCFAs, including eicosanoic acid (C20:0). This fatty acid is then reduced to the corresponding fatty alcohol, eicosanol.
2.3. Esterification: The final step in this compound biosynthesis is the esterification of feruloyl-CoA with eicosanol. This reaction is catalyzed by a member of the BAHD family of acyl-CoA transferases. Specifically, research has identified feruloyl-CoA transferases (FHTs) that are responsible for the formation of alkyl ferulates in suberin. For instance, the Arabidopsis gene At5g41040 encodes a feruloyl transferase essential for incorporating ferulate into suberin[1].
Quantitative Data on Ferulates in Suberin
Table 1: Ferulate Content in the Suberin of Arabidopsis thaliana Seeds and Roots
| Plant Line | Tissue | Ferulate Content (% of Wild Type) | Reference |
| Wild Type | Seed Coat | 100% | [2][3] |
| at5g41040 knockout | Seed Coat | ~0% | [2][3] |
| Wild Type | Root | 100% | [2][3] |
| at5g41040 knockout | Root | ~20% | [2][3] |
Table 2: Placeholder for this compound Quantitative Data
Specific quantitative data for this compound in various plant tissues and under different conditions is a key area for future research. The experimental protocol outlined in Section 5 can be utilized to generate such data.
| Plant Species | Tissue | Condition | This compound Content (µg/g dry weight) |
| Solanum tuberosum | Tuber Periderm | Control | Data to be determined |
| Solanum tuberosum | Tuber Periderm | Drought Stress | Data to be determined |
| Arabidopsis thaliana | Root | Control | Data to be determined |
| Arabidopsis thaliana | Root | Salt Stress | Data to be determined |
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated at the transcriptional and hormonal levels, ensuring that suberin deposition occurs in the correct tissues and at the appropriate times, particularly in response to environmental cues.
4.1. Transcriptional Regulation:
A key family of transcription factors involved in regulating suberin biosynthesis are the MYB (myeloblastosis) proteins . Several MYB transcription factors have been identified as positive regulators of suberin biosynthetic genes.
-
AtMYB41, AtMYB53, AtMYB92, and AtMYB107 in Arabidopsis have been shown to activate the expression of genes involved in both the aliphatic and aromatic branches of the suberin pathway[2][3][4][5][6]. Overexpression of these transcription factors can lead to ectopic suberin deposition.
4.2. Hormonal Regulation:
Plant hormones play a critical role in mediating the plant's response to stress, often by inducing the production of protective compounds like suberin.
-
Abscisic Acid (ABA): ABA is a key hormone in the response to abiotic stresses such as drought and salinity. ABA signaling has been shown to upregulate the expression of suberin biosynthetic genes, including those encoding feruloyl transferases, leading to increased suberin deposition[7][8][9][10].
-
Jasmonic Acid (JA): JA is primarily involved in defense against necrotrophic pathogens and insect herbivores. Wounding and pathogen attack trigger JA signaling, which can induce the expression of genes in the phenylpropanoid pathway, thereby providing precursors for suberin aromatics[11][12][13][14][15].
-
Ethylene: This gaseous hormone is involved in a wide range of developmental processes and stress responses. There is evidence for crosstalk between ethylene signaling and other hormone pathways, including JA, which can influence the regulation of defense-related secondary metabolism, including suberization[16].
Experimental Protocols
5.1. Extraction and Quantification of Suberin Monomers (including this compound) by GC-MS
This protocol is adapted from established methods for suberin analysis and can be used to quantify this compound.
Objective: To extract, derivatize, and quantify the monomeric composition of suberin from plant tissue, including this compound.
Materials:
-
Plant tissue (e.g., potato tuber periderm, Arabidopsis roots)
-
Chloroform
-
Methanol
-
Sodium methoxide (NaOMe) in methanol (0.5 M)
-
Sulfuric acid
-
Hexane
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., tetracosane or dotriacontane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Tissue Preparation and Delipidation:
-
Harvest and thoroughly wash the plant tissue.
-
Freeze-dry the tissue and grind it to a fine powder.
-
Perform exhaustive Soxhlet extraction with chloroform:methanol (2:1, v/v) for 24 hours to remove soluble lipids (waxes).
-
Air-dry the delipidated tissue residue.
-
-
Transesterification (Depolymerization of Suberin):
-
To the dried residue, add a known amount of internal standard.
-
Add 0.5 M NaOMe in methanol and incubate at 60°C for 2 hours with occasional vortexing. This will cleave the ester bonds in the suberin polymer, releasing the fatty acid methyl esters, fatty alcohol methyl ethers, and ferulate methyl esters.
-
Neutralize the reaction with 1 M sulfuric acid in methanol.
-
Add water and extract the monomers with hexane three times.
-
Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried monomer extract, add pyridine and BSTFA with 1% TMCS.
-
Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively. This increases the volatility of the compounds for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the various suberin monomers.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identify the peaks based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries. This compound-TMS will have a characteristic mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Visualizations of Pathways and Workflows
6.1. Signaling Pathways
Caption: ABA signaling pathway leading to the biosynthesis of this compound and suberin.
Caption: Crosstalk between jasmonic acid and ethylene signaling in defense and suberization.
6.2. Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound from plant tissue.
Conclusion and Future Directions
This compound is a critical component of the suberin polymer, contributing significantly to the protective barriers essential for plant survival and adaptation. Its biosynthesis is a highly regulated process, integrated with major stress-responsive signaling pathways. Understanding the intricate details of this compound's role and regulation opens avenues for the development of crops with enhanced resilience to environmental challenges.
For drug development professionals, the pathways involved in the synthesis of ferulate esters and other suberin components represent a rich source of potential targets for novel bioactive compounds. The antioxidant and barrier-forming properties of these molecules may also have applications in pharmaceuticals and biomaterials.
Future research should focus on:
-
Generating precise quantitative data for this compound and other alkyl ferulates in a wider range of plant species and under various stress conditions.
-
Elucidating the specific roles of different alkyl chain lengths of ferulate esters in the properties of the suberin polymer.
-
Identifying and characterizing additional regulatory components of the suberin biosynthetic pathway, including upstream signaling elements and downstream effector proteins.
-
Exploring the potential for metabolic engineering to modify suberin composition for improved crop performance and novel bioproducts.
By continuing to unravel the complexities of this compound and its role in plant secondary metabolism, we can harness this knowledge for agricultural innovation and the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling ferulate role in suberin and periderm biology by reverse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol Is a Suberin Monomer. New Experimental Evidence for an Old Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Arabidopsis feruloyl-coenzyme A transferase required for suberin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Salt Stress Effects on the Changes in Chemical Composition in Leaves of Ice Plant and Arabidopsis. A Fourier Transform Infrared Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Natural elicitors enhanced suberin polyphenolic accumulation in wounded potato tuber tissues [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Eicosyl Ferulate via Steglich Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of eicosyl ferulate, a lipophilic derivative of ferulic acid, using the Steglich esterification method. Ferulic acid esters are of significant interest due to their antioxidant and UV-absorbing properties, with applications in cosmetics, pharmaceuticals, and food science. The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsher conditions.[1][2] This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between ferulic acid and eicosanol (a C20 fatty alcohol) under anhydrous conditions at room temperature.[2][3] Detailed procedures for the reaction, workup, purification, and troubleshooting are provided, along with representative data and visualizations of the reaction mechanism and experimental workflow.
Principle of the Reaction
The Steglich esterification is a condensation reaction that allows for the formation of esters from carboxylic acids and alcohols under exceptionally mild conditions.[2] Its success relies on the use of a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of ferulic acid.[4] This activation forms a highly reactive O-acylisourea intermediate.[1]
A crucial component of this reaction is the use of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), which intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt ("active ester").[1] This intermediate is more reactive towards the alcohol (eicosanol) than the O-acylisourea and is not susceptible to the intramolecular rearrangement that forms the stable N-acylurea byproduct, a common side reaction in the absence of DMAP.[1][2] The reaction drives to completion by the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct, which formally sequesters the water molecule eliminated during the condensation.[2]
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound from ferulic acid and eicosanol is shown below:
Ferulic Acid + Eicosanol → this compound + H₂O (Catalyzed by DCC/DMAP)
The detailed mechanism involves the activation of the carboxylic acid, followed by a DMAP-catalyzed acyl transfer to the alcohol.
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.
Experimental Protocol
This protocol describes the synthesis of this compound on a 5 mmol scale.
3.1. Materials and Reagents
-
Ferulic Acid (C₁₀H₁₀O₄, MW: 194.18 g/mol ): 0.97 g (5.0 mmol, 1.0 eq)
-
Eicosanol (C₂₀H₄₂O, MW: 298.55 g/mol ): 1.64 g (5.5 mmol, 1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, C₁₃H₂₂N₂, MW: 206.33 g/mol ): 1.24 g (6.0 mmol, 1.2 eq). Caution: DCC is a potent allergen and should be handled with gloves in a fume hood.[5]
-
4-Dimethylaminopyridine (DMAP, C₇H₁₀N₂, MW: 122.17 g/mol ): 61 mg (0.5 mmol, 0.1 eq)
-
Anhydrous Dichloromethane (DCM): ~100 mL
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 200-300 mesh)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
3.2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add ferulic acid (1.0 eq), eicosanol (1.1 eq), and DMAP (0.1 eq).
-
Add 80 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture with a magnetic stirrer until all solids are dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of DCC (1.2 eq) in 20 mL of anhydrous DCM to the reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU.[6] Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DMAP.[6]
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted ferulic acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is a typical mobile phase. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final purified product.
Caption: General workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₄ | [7] |
| Molecular Weight | 474.7 g/mol | [7] |
| IUPAC Name | Icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [7] |
| Appearance | (Expected) Off-white to pale yellow solid | - |
Table 2: Representative Conditions and Yields for Steglich Esterification
| Carboxylic Acid | Alcohol/Phenol | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Juglone | Palmitic Acid | DCC | DMAP, CeCl₃ | THF | 24 | 56% | [8] |
| Ynoic Acid | Dihydroxy vinyl cyclopentene | DIC | DMAP | DCM | - | 79% | [3] |
| Carboxylic Acid 140 | Secondary Alcohol 139 | DCC | DMAP | - | - | 88% | [3] |
| Ferulic Acid | Hexadecanol | DCC | DMAP | THF | 12 | High Yield* | [4] |
*Note: The reference describes the synthesis as high-yield but does not provide a specific quantitative value.
Troubleshooting and Key Considerations
-
Removal of Dicyclohexylurea (DCU): DCU is notoriously difficult to remove completely as it has some solubility in organic solvents like DCM.[6][9]
-
Solution 1: Cool the reaction mixture thoroughly (-10 to -20 °C if possible) before filtration to maximize precipitation.[6]
-
Solution 2: After initial filtration and concentration, dissolve the crude product in a minimal amount of DCM or diethyl ether and store it in a freezer to precipitate more DCU, then filter again.[6]
-
Solution 3: Use a water-soluble carbodiimide like EDC•HCl instead of DCC. The resulting urea byproduct can be easily removed with an aqueous wash, simplifying the workup significantly.[9][10] If using EDC•HCl, an additional equivalent of a non-nucleophilic base (like triethylamine) may be needed to neutralize the HCl salt.[10]
-
-
N-Acylurea Byproduct Formation: If the reaction is slow or the alcohol is sterically hindered, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield.[1][2]
-
Anhydrous Conditions: The reaction relies on DCC to remove water. The presence of excess water in the reactants or solvent will consume the DCC, requiring larger amounts and leading to more byproduct. Use of anhydrous solvents and properly dried glassware is recommended for optimal results.[5][11]
-
Purification: Due to the similarity in polarity of the long-chain ester and potential byproducts, careful column chromatography is almost always necessary to achieve high purity. Monitor fractions closely with TLC.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Enzymatic Synthesis of Eicosyl Ferulate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of eicosyl ferulate, a long-chain alkyl ferulate with potential applications in the pharmaceutical and nutraceutical industries. This compound has been identified as a bioactive compound with glucose uptake stimulatory activity.[1][2][3] The enzymatic approach, utilizing lipases, offers a green and efficient alternative to chemical synthesis methods.
Introduction
This compound is an ester formed from ferulic acid, a ubiquitous phenolic compound known for its antioxidant properties, and eicosanol, a 20-carbon saturated fatty alcohol. The enzymatic synthesis of alkyl ferulates has gained significant attention as it allows for milder reaction conditions and higher selectivity compared to conventional chemical methods.[4][5] Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are effective biocatalysts for the esterification of ferulic acid with various alcohols.[4][5][6] This document provides detailed protocols for the lipase-catalyzed synthesis of this compound, methods for its characterization, and an overview of its potential biological activity.
Data Presentation: Comparative Yields of Lipase-Catalyzed Alkyl Ferulate Synthesis
The efficiency of lipase-catalyzed synthesis of various long-chain alkyl ferulates is summarized in the table below. While specific yield data for this compound is not extensively reported, the data for other long-chain ferulates provide a valuable benchmark for optimization studies.
| Alkyl Ferulate | Lipase Used | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Octyl Ferulate | Novozym 435 | Ferulic Acid | 1-Octanol | t-Butanol | 60 | - | 14 | [4] |
| Lauryl Ferulate | Novozym 435 | Ferulic Acid | Lauryl Alcohol | Ionic Liquid/Hexane | 60 | - | 90.1 | [5] |
| Oleyl Ferulate | Novozym 435 | Ferulic Acid | Oleyl Alcohol | Ionic Liquid/Isooctane | 60 | - | up to 48.50 mg/mL productivity | [3] |
| Ethyl Ferulate | Novozym 435 | Ferulic Acid | Ethanol | t-Butanol | 60 | - | 20 | [4] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification of Ferulic Acid with Eicosanol
This protocol describes the direct esterification of ferulic acid with eicosanol using an immobilized lipase.
Materials:
-
Ferulic Acid
-
Eicosanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol, toluene, or a mixture)
-
Molecular sieves (3Å or 4Å), activated
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve ferulic acid (1 equivalent) and eicosanol (1 to 1.5 equivalents) in the chosen anhydrous solvent. The concentration of reactants can be optimized, but a starting point of 0.1 M for each is recommended.[4]
-
Addition of Catalyst and Desiccant: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg/mL of solvent) and activated molecular sieves (to remove water produced during the reaction) to the reaction mixture.[3]
-
Reaction Setup: Purge the reaction vessel with an inert gas to minimize oxidation. Seal the vessel and place it on a magnetic stirrer with heating.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature, typically between 60-70°C. The optimal temperature may vary depending on the solvent and specific lipase used.[3][4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Filter off the immobilized lipase and molecular sieves. The lipase can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.[7]
Protocol 2: Characterization of this compound
The purified this compound should be characterized to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR signals: Protons of the ferulic acid moiety will appear in the aromatic and olefinic regions (typically δ 6.0-8.0 ppm). The methoxy group protons will be a singlet around δ 3.9 ppm. The protons of the eicosyl chain will appear in the aliphatic region (typically δ 0.8-4.2 ppm), with the triplet of the terminal methyl group around δ 0.88 ppm and the triplet of the methylene group attached to the ester oxygen at a more downfield position.
-
Expected ¹³C NMR signals: The carbonyl carbon of the ester will be observed around δ 167 ppm. Aromatic and olefinic carbons of the ferulic acid moiety will resonate in the δ 110-150 ppm region. The methoxy carbon will be around δ 56 ppm. The carbons of the eicosyl chain will appear in the aliphatic region (δ 14-65 ppm).
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of this compound (C₃₀H₅₀O₄, M.Wt: 474.72 g/mol ). The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Visualizations
Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Proposed Signaling Pathway for this compound-Stimulated Glucose Uptake
This compound has been shown to stimulate glucose uptake. While the exact mechanism is still under investigation, a plausible pathway involves the activation of the PI3K/Akt signaling cascade, a key regulator of glucose transport. Ferulic acid and its derivatives have been reported to modulate this pathway.[1][8][9]
Caption: Putative PI3K/Akt signaling pathway for glucose uptake by this compound.
References
- 1. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed esterification of ferulic Acid with oleyl alcohol in ionic liquid/isooctane binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids and antibacterial properties in vitro against three food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Eicosyl Ferulate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of eicosyl ferulate, a long-chain alkyl ester of ferulic acid, utilizing column chromatography. This compound and similar long-chain phenolic compounds are of increasing interest in pharmaceutical and nutraceutical research due to their potential antioxidant, anti-inflammatory, and other biological activities. Effective purification is crucial for accurate biological evaluation and potential drug development.
The following protocols are based on established methods for the purification of similar ferulic acid esters and provide a comprehensive guide for achieving high purity this compound.
Data Presentation
The purification of long-chain ferulic acid esters has been successfully achieved using column chromatography. The following table summarizes quantitative data from a study on the flash chromatography purification of closely related feruloyl glycerols, which can serve as a valuable reference for the purification of this compound.[1]
| Parameter | Run 1 | Run 2 | Run 3 | Run 4 |
| Sample Load (g) | 3.0 | 5.0 | 7.0 | 10.0 |
| Stationary Phase | Silica Gel (20-40 microns) | Silica Gel (20-40 microns) | Silica Gel (20-40 microns) | Silica Gel (20-40 microns) |
| Column Size (g) | 120 | 120 | 330 | 330 |
| Mobile Phase | Hexane/Acetone Gradient (0-80% Acetone) | Hexane/Acetone Gradient (0-80% Acetone) | Hexane/Acetone Gradient (0-80% Acetone) | Hexane/Acetone Gradient (0-80% Acetone) |
| Flow Rate (mL/min) | 57 | 85 | 134 | 134 |
| Yield of Diferuloyl-sn-glycerol (%) | 39.6 ± 1.7 | ~40 | ~40 | Lower yields observed |
| Yield of Monoferuloyl-sn-glycerol (%) | 10.4 ± 1.3 | ~10 | ~10 | Lower yields observed |
Experimental Protocols
This section outlines two primary protocols for the purification of this compound using column chromatography: a standard gravity column chromatography method and a more rapid flash chromatography method.
Protocol 1: Gravity Column Chromatography
This protocol is adapted from the purification of hexadecyl ferulate and is suitable for smaller scale purifications.[2]
1. Materials:
-
Crude this compound
-
Silica gel (230 mesh, 0.063-0.200 mm)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column (e.g., 50 x 500 mm)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the glass wool.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Allow the excess hexane to drain until it is just level with the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is readily soluble, such as dichloromethane or chloroform.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
4. Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate (v/v)
-
80:20 Hexane:Ethyl Acetate (v/v)
-
70:30 Hexane:Ethyl Acetate (v/v)
-
-
Collect fractions of the eluent in separate test tubes.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Protocol 2: Flash Chromatography
This method is suitable for faster purifications and larger sample quantities, adapted from the purification of feruloyl glycerols.[1]
1. Materials:
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 20-40 microns)
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Flash chromatography system with a suitable column size
-
Sample loading cartridge or vessel
-
Fraction collector
2. System and Column Preparation:
-
Select a flash chromatography column with a capacity appropriate for the amount of crude sample. A general guideline is a silica-to-sample ratio of 20:1 to 100:1 by weight.
-
Equilibrate the column with the initial mobile phase (100% hexane).
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like acetone.
-
Adsorb the dissolved sample onto a small amount of silica gel to create a dry powder.
-
Load the dry sample onto a solid-load cartridge or directly onto the top of the column.
4. Elution Program:
-
Set up a linear gradient elution program. A suggested gradient is:
-
Start with 100% hexane for 2-3 column volumes (CV).
-
Increase to 80% acetone in hexane over 10-15 CV.
-
Hold at 80% acetone for 2-3 CV to elute all compounds.
-
-
Set an appropriate flow rate based on the column size and particle size of the stationary phase.
5. Fraction Collection and Analysis:
-
Use an automated fraction collector to collect the eluting fractions.
-
Monitor the elution profile using the system's detector (e.g., UV-Vis).
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
References
Application Note: Quantification of Eicosyl Ferulate using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of eicosyl ferulate. This compound, a long-chain ester of ferulic acid, is a lipophilic compound with potential applications in pharmaceuticals and cosmetics due to its antioxidant properties. The method described herein is suitable for the accurate quantification of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation, and method validation details in accordance with ICH guidelines.
Introduction
This compound is a molecule of growing interest in the pharmaceutical and cosmeceutical industries. Its long alkyl chain imparts significant lipophilicity, enhancing its potential for formulation into topical and other lipid-based delivery systems. Accurate and precise quantification of this compound is essential for quality control, formulation development, and stability studies. This application note presents a validated reversed-phase HPLC (RP-HPLC) method that offers excellent sensitivity, specificity, and reliability for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Chromatographic Conditions
Based on the analysis of similar long-chain alkyl ferulates and ferulic acid, the following chromatographic conditions are recommended[1]:
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 325 nm |
Note: The high lipophilicity of this compound necessitates a high percentage of organic solvent for elution. The gradient program can be optimized to ensure adequate retention and peak shape.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. For a generic lipid-based formulation (e.g., a cream or oil), the following solvent extraction procedure is recommended:
-
Accurately weigh a portion of the sample expected to contain approximately 1 mg of this compound into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with methanol to fall within the calibration range.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of this compound is spiked into a blank matrix and the recovery is calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the intra-day and inter-day levels by analyzing replicate samples.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data for the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Data] |
| Theoretical Plates | > 2000 | [Insert Data] |
| % RSD of Peak Area (n=6) | ≤ 2.0% | [Insert Data] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 325 nm, allows for excellent separation and sensitive detection. The provided protocols for sample preparation and method validation will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and research applications.
References
Application Notes and Protocols for Studying the Effect of Eicosyl Ferulate on GLUT4 Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl ferulate is a phenolic compound that has been identified to possess glucose uptake stimulatory activity.[1][2] This observation suggests its potential as a therapeutic agent for managing metabolic disorders characterized by impaired glucose metabolism, such as type 2 diabetes. A key mechanism for regulating glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is primarily orchestrated by two major signaling pathways: the insulin-activated PI3K/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.
Compounds structurally related to this compound, such as γ-oryzanol (a mixture of ferulic acid esters) and ferulic acid itself, have been shown to promote GLUT4 translocation and improve insulin sensitivity.[3][4][5][6][7] Specifically, γ-oryzanol has been demonstrated to significantly increase glucose uptake and GLUT4 translocation in L6-GLUT4myc cells.[3][8] Ferulic acid has been shown to enhance GLUT4 translocation by activating the PI3K/Akt signaling pathway.[6] These findings provide a strong rationale for investigating whether this compound exerts its glucose-lowering effects through the modulation of GLUT4 translocation and to elucidate the underlying molecular mechanisms.
These application notes provide detailed protocols for researchers to study the effect of this compound on GLUT4 translocation in skeletal muscle cells. The protocols cover methods for assessing GLUT4 translocation via immunofluorescence microscopy and subcellular fractionation, as well as for investigating the involvement of the PI3K/Akt and AMPK signaling pathways.
Data Presentation
The following tables present hypothetical quantitative data, based on studies of structurally similar compounds like γ-oryzanol, to illustrate the potential effects of this compound on GLUT4 translocation and signaling pathway activation.
Table 1: Effect of this compound on GLUT4 Translocation at the Plasma Membrane
| Treatment Group | GLUT4 Translocation (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.12 |
| Insulin (100 nM) | 2.50 ± 0.21 |
| This compound (1 µM) | 1.80 ± 0.15 |
| This compound (10 µM) | 2.25 ± 0.19 |
| This compound (10 µM) + Wortmannin (PI3K inhibitor) | 1.20 ± 0.11 |
| This compound (10 µM) + Compound C (AMPK inhibitor) | 1.75 ± 0.14 |
Table 2: Effect of this compound on Key Signaling Proteins
| Treatment Group | p-Akt/Akt Ratio (Fold Change vs. Control) | p-AMPK/AMPK Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.09 | 1.00 ± 0.11 |
| Insulin (100 nM) | 3.50 ± 0.28 | 1.10 ± 0.08 |
| This compound (10 µM) | 2.80 ± 0.22 | 1.90 ± 0.15 |
Signaling Pathways and Experimental Workflow
To visualize the key signaling pathways and the experimental approach, the following diagrams are provided.
Caption: Signaling pathways regulating GLUT4 translocation.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Assessment of GLUT4 Translocation by Immunofluorescence
This protocol is designed to visualize and quantify the translocation of GLUT4 to the plasma membrane in L6-GLUT4myc myotubes.
Materials:
-
L6-GLUT4myc cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
This compound
-
Insulin
-
Wortmannin (PI3K inhibitor)
-
Compound C (AMPK inhibitor)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-myc antibody
-
Secondary antibody: Alexa Fluor conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6-GLUT4myc myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation, seed cells onto glass coverslips in 24-well plates and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum for 5-7 days, replacing the medium every 2 days.
-
-
Serum Starvation and Treatment:
-
Serum starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
-
Treat the cells with this compound at various concentrations (e.g., 1-10 µM), insulin (100 nM, positive control), or vehicle (DMSO) for 30 minutes at 37°C.
-
For inhibitor studies, pre-incubate cells with Wortmannin (100 nM) or Compound C (10 µM) for 30 minutes before adding this compound.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for total GLUT4 staining) or proceed without permeabilization for surface GLUT4 staining.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-myc primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor conjugated secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm using image analysis software (e.g., ImageJ).
-
Protocol 2: Subcellular Fractionation and Western Blotting for GLUT4
This protocol allows for the quantitative assessment of GLUT4 levels in the plasma membrane fraction.
Materials:
-
Differentiated L6 myotubes
-
Homogenization buffer
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-GLUT4, anti-Na+/K+-ATPase (plasma membrane marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Culture, differentiate, starve, and treat L6 myotubes as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and scrape them into homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Subcellular Fractionation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g) for 20 minutes to pellet the crude plasma membrane fraction.
-
The supernatant contains the intracellular membrane fraction.
-
Wash the plasma membrane pellet with homogenization buffer and resuspend.
-
-
Western Blotting:
-
Determine the protein concentration of both the plasma membrane and intracellular fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against GLUT4 and a plasma membrane marker.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GLUT4 signal in the plasma membrane fraction to the plasma membrane marker.
-
Protocol 3: Analysis of PI3K/Akt and AMPK Signaling Pathways
This protocol is used to determine if this compound activates key proteins in the insulin and AMPK signaling pathways.
Materials:
-
Differentiated L6 myotubes
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα
-
Other materials for Western blotting as in Protocol 2.
Procedure:
-
Cell Treatment and Lysis:
-
Culture, differentiate, starve, and treat L6 myotubes as described in Protocol 1.
-
Lyse the cells directly in lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting as described in Protocol 2.
-
Probe membranes with antibodies against the phosphorylated and total forms of Akt and AMPK.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for both Akt and AMPK to determine their activation status.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 133882-79-8|DC Chemicals [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. γ-Oryzanol Enhances Adipocyte Differentiation and Glucose Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.aaup.edu [repository.aaup.edu]
- 6. Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Eicosyl Ferulate Efficacy in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl ferulate, a long-chain ester of ferulic acid, is a phenolic compound with potential therapeutic applications in diabetes management.[1][2][3] Its glucose uptake stimulatory activity, coupled with the known antioxidant and anti-inflammatory properties of ferulic acid derivatives, makes it a promising candidate for evaluation in diabetic animal models.[1][4][5] These application notes provide detailed protocols for utilizing chemically-induced rodent models of Type 1 and Type 2 diabetes to assess the efficacy of this compound.
Animal Models of Diabetes
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Chemically-induced models in rats are widely used due to their reproducibility and ability to mimic key aspects of human diabetes pathophysiology.[2][6]
Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats
This model is characterized by the destruction of pancreatic β-cells by the antibiotic streptozotocin, leading to insulin deficiency and hyperglycemia, mimicking human Type 1 diabetes.[2][3]
Type 2 Diabetes Model: High-Fat Diet (HFD) and Low-Dose STZ-Induced Diabetic Rats
This model recapitulates the progression of Type 2 diabetes, where insulin resistance is first induced by a high-fat diet, followed by a low dose of STZ to impair β-cell function, resulting in hyperglycemia.[7][8][9]
Experimental Protocols
Animal Selection and Housing
-
Species: Male Sprague-Dawley or Wistar rats (8 weeks old, weighing 200-250g) are commonly used.[6][10]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiments.[10]
Induction of Diabetes
a) Type 1 Diabetes Protocol
-
Fasting: Fast the rats for 12 hours prior to STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ (Sigma-Aldrich) in cold 0.1 M citrate buffer (pH 4.5).
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[3][10]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic and included in the study.[11]
b) Type 2 Diabetes Protocol
-
High-Fat Diet: Feed the rats a high-fat diet (approximately 58-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance.[8][12]
-
Fasting: After the HFD period, fast the rats for 12 hours.
-
STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induction: Administer a single low-dose i.p. injection of STZ (30-40 mg/kg body weight).[6][12]
-
Confirmation of Diabetes: Measure blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 200 mg/dL are considered to have Type 2 diabetes.
This compound Administration
Due to the lipophilic nature of this compound, it should be administered as a suspension or in an appropriate vehicle.
-
Vehicle Preparation: A common vehicle for lipophilic compounds is 0.5% carboxymethylcellulose (CMC) in distilled water, or a mixture of corn oil and Tween 80.
-
Dosage: As there is no established effective dose for this compound, a dose-response study is recommended. Based on studies with other ferulic acid derivatives, a starting range of 10, 25, and 50 mg/kg body weight can be explored.
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.[13][14][15][16][17]
Experimental Groups
-
Group 1: Normal Control (NC): Healthy rats receiving vehicle.
-
Group 2: Diabetic Control (DC): Diabetic rats receiving vehicle.
-
Group 3: this compound-Treated (EF-Low): Diabetic rats receiving low-dose this compound.
-
Group 4: this compound-Treated (EF-Mid): Diabetic rats receiving mid-dose this compound.
-
Group 5: this compound-Treated (EF-High): Diabetic rats receiving high-dose this compound.
-
Group 6: Positive Control: Diabetic rats receiving a standard anti-diabetic drug (e.g., Metformin, 150 mg/kg).
Monitoring and Sample Collection
-
Body Weight and Food/Water Intake: Monitor and record daily.
-
Blood Glucose: Measure fasting blood glucose weekly from the tail vein using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 12-hour fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Terminal Sample Collection: At the end of the study, euthanize the animals and collect blood via cardiac puncture for biochemical analysis. Harvest organs (pancreas, liver, kidneys) for histopathological and molecular analysis.
Biochemical Analysis
Analyze serum or plasma for the following parameters:
| Parameter | Method | Significance |
| Glycosylated Hemoglobin (HbA1c) | Commercial ELISA kit | Long-term glycemic control |
| Serum Insulin | Commercial ELISA kit | Pancreatic β-cell function |
| Lipid Profile (Total Cholesterol, Triglycerides, HDL, LDL) | Commercial enzymatic kits | Dyslipidemia associated with diabetes |
| Liver Function Tests (ALT, AST) | Commercial enzymatic kits | Hepatotoxicity assessment |
| Kidney Function Tests (Creatinine, BUN) | Commercial enzymatic kits | Nephrotoxicity assessment |
| Oxidative Stress Markers (SOD, CAT, GPx, MDA) | Commercial assay kits | Antioxidant efficacy |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Commercial ELISA kits | Anti-inflammatory efficacy |
Histopathological Analysis
-
Pancreas: Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe islet morphology, size, and signs of inflammation or necrosis.[5][18][19]
-
Kidney: Use H&E and Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy, basement membrane thickening, and tubular damage.[5][20][21]
-
Liver: H&E staining to evaluate for steatosis and inflammation.
Data Presentation
Summarize all quantitative data in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Metabolic Parameters
| Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Serum Insulin (ng/mL) |
|---|---|---|---|---|---|
| NC | |||||
| DC | |||||
| EF-Low | |||||
| EF-Mid | |||||
| EF-High |
| Positive Control | | | | | |
Table 2: Effect of this compound on Lipid Profile and Organ Function
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) | BUN (mg/dL) |
|---|---|---|---|---|---|---|
| NC | ||||||
| DC | ||||||
| EF-Low | ||||||
| EF-Mid | ||||||
| EF-High |
| Positive Control | | | | | | |
Table 3: Effect of this compound on Oxidative Stress and Inflammation
| Group | SOD (U/mg protein) | CAT (U/mg protein) | MDA (nmol/mg protein) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|---|
| NC | |||||
| DC | |||||
| EF-Low | |||||
| EF-Mid | |||||
| EF-High |
| Positive Control | | | | | |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in diabetic rat models.
Caption: Potential signaling pathways modulated by this compound in diabetes.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Induction of diabetic rat model and treatment [bio-protocol.org]
- 11. [Biochemical and pathological analysis of mice with type 2 diabetes mellitus induced by high-fat diet and low-dose streptozotocin injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. instechlabs.com [instechlabs.com]
- 18. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histopathological Changes on The Kidney and Lung of Experimentally Induced Diabetic Rats [svuijm.journals.ekb.eg]
- 21. Comparative Assessment of Histopathological and Biochemical Indices of Renal Function in Alloxan-induced Male and Female Diabetic Rats | Asian Journal of Medicine and Health [journalajmah.com]
Application Notes & Protocols: A Detailed Protocol for Assessing the Antioxidant Capacity of Eicosyl Ferulate Using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Principle of the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of various compounds.[1][2] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][2] DPPH is a stable radical that has a deep purple color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[1][3] When the DPPH radical is scavenged (reduced) by an antioxidant, it converts to a non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from purple to a pale yellow.[4][5] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured, and the decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.[1][2]
Eicosyl ferulate, as an ester of ferulic acid, is a lipophilic phenolic compound.[6][7] Its antioxidant activity stems from the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[8] Due to its lipophilic nature, careful selection of an appropriate organic solvent is crucial for this assay. Methanol and ethanol are common choices for DPPH assays and are suitable for dissolving both the DPPH radical and lipophilic antioxidants like this compound.[1][2]
Materials and Equipment
Reagents:
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Standard Antioxidant (e.g., Trolox, Ascorbic Acid, or Ferulic Acid)[1]
-
Spectrophotometric grade Methanol or Ethanol
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes and tips
-
Volumetric flasks and graduated cylinders
-
Analytical balance
-
Vortex mixer
-
Cuvettes or 96-well microplates
-
Amber glass bottles or flasks (to protect DPPH solution from light)
Experimental Protocols
This protocol is designed for determining the 50% inhibitory concentration (IC50) of this compound.
3.1. Reagent and Sample Preparation
Proper preparation of solutions is critical for accurate and reproducible results. All solutions should be freshly prepared.
| Solution | Preparation Steps | Notes |
| DPPH Working Solution (0.1 mM) | 1. Accurately weigh ~3.94 mg of DPPH powder. 2. Dissolve in a 100 mL volumetric flask with methanol/ethanol. 3. Mix thoroughly and store in an amber bottle to protect from light. | The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9] Adjust concentration if necessary. Prepare fresh daily.[2] |
| This compound Stock Solution (e.g., 1 mg/mL) | 1. Accurately weigh 10 mg of this compound. 2. Dissolve in 10 mL of methanol/ethanol in a volumetric flask. | The solvent used must be the same as that for the DPPH solution. Ensure complete dissolution. Sonication may be used if necessary. |
| Standard Antioxidant Stock Solution (e.g., 1 mg/mL) | 1. Prepare a stock solution of a known antioxidant (e.g., Trolox or Ascorbic Acid) in the same manner as the this compound stock solution. | This serves as a positive control to validate the assay. |
| Serial Dilutions | 1. From the stock solutions of this compound and the standard, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). | Use the same solvent for all dilutions. This concentration range may need to be optimized based on the activity of the compound. |
3.2. Assay Procedure
The following procedure should be performed in triplicate for each concentration.
| Step | Action | Details |
| 1. Reaction Setup | Pipette reagents into cuvettes or microplate wells. | Sample Wells: Add 1.0 mL of the DPPH working solution to 0.5 mL of each this compound dilution. Positive Control Wells: Add 1.0 mL of DPPH working solution to 0.5 mL of each standard antioxidant dilution. Blank (Control) Well: Add 1.0 mL of DPPH working solution to 0.5 mL of the solvent (methanol/ethanol).[9] |
| 2. Incubation | Mix the solutions thoroughly and incubate. | After mixing, incubate the reactions in the dark at room temperature for 30 minutes.[1][2][10] The incubation time is critical as the reaction kinetics can vary.[2] |
| 3. Absorbance Measurement | Measure the absorbance of all solutions. | Set the spectrophotometer to 517 nm.[1][9] Use the solvent (methanol/ethanol) to zero the spectrophotometer. Record the absorbance of the control and all sample/standard reactions. |
Data Presentation and Analysis
4.1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][10]
% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the blank (DPPH solution + solvent).
-
Asample is the absorbance of the sample (DPPH solution + this compound or standard).
Example Data and Calculation:
| Sample Concentration (µg/mL) | Absorbance (Asample) | % Scavenging Activity |
| 0 (Control) | 1.050 (Acontrol) | 0% |
| 10 | 0.840 | 20.0% |
| 25 | 0.630 | 40.0% |
| 50 | 0.472 | 55.1% |
| 75 | 0.315 | 70.0% |
| 100 | 0.157 | 85.0% |
4.2. Determination of IC50 Value
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot a graph of % Scavenging Activity (Y-axis) against the concentration of this compound (X-axis).
-
Determine the IC50 value from the dose-response curve by identifying the concentration that corresponds to 50% scavenging activity. This can be done through linear regression analysis of the linear portion of the curve.
Summary of Results:
The final results should be presented in a clear, tabular format, comparing the antioxidant capacity of this compound to the standard.
| Compound | IC50 Value (µg/mL) |
| This compound | Calculated Value |
| Standard (e.g., Trolox) | Calculated Value |
A lower IC50 value indicates a higher antioxidant capacity. Studies on other lipophilic ferulic acid esters, such as hexadecyl ferulate, have shown potent scavenger activity, suggesting this compound may also be an effective antioxidant.[11]
Visualizations
5.1. Experimental Workflow
Caption: Workflow for DPPH antioxidant capacity assessment.
5.2. DPPH Radical Scavenging Mechanism
Caption: DPPH radical neutralization by an antioxidant.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 133882-79-8|DC Chemicals [dcchemicals.com]
- 8. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Formulation of Eicosyl Ferulate for Topical Delivery in Skin Care Research
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Eicosyl ferulate, the ester of ferulic acid and eicosanol (a 20-carbon fatty alcohol), is a promising lipophilic antioxidant for topical applications in skin care. Its long alkyl chain enhances its affinity for the lipid-rich stratum corneum, potentially improving its penetration and retention in the skin compared to its parent molecule, ferulic acid. These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of this compound for topical delivery in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective topical formulations.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |
| Calculated LogP | 11.8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Expected to be soluble in cosmetic oils and esters. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound via Enzymatic Esterification
This protocol describes a lipase-catalyzed synthesis of this compound, a green and efficient method for producing long-chain phenolic esters.
Materials:
-
Ferulic acid
-
Eicosanol
-
Immobilized lipase (e.g., from Candida antarctica B)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol or cyclopentyl methyl ether)
-
Molecular sieves (4 Å)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 molar equivalent) and eicosanol (1.2 molar equivalents) in the anhydrous solvent.
-
Enzyme Addition: Add immobilized lipase (typically 10% w/w of the substrates) and molecular sieves to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Enzyme Removal: After the reaction, filter off the immobilized lipase and molecular sieves. The enzyme can be washed with the solvent and reused.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol details the preparation of a stable O/W emulsion, a common vehicle for topical delivery of lipophilic actives.
Materials:
-
Oil Phase:
-
This compound (0.5 - 2.0% w/w)
-
Caprylic/Capric Triglyceride (10-20% w/w)
-
Cetearyl Alcohol (2-5% w/w)
-
Glyceryl Stearate (and) PEG-100 Stearate (emulsifier, 3-6% w/w)
-
-
Aqueous Phase:
-
Deionized water (q.s. to 100%)
-
Glycerin (3-5% w/w)
-
Xanthan Gum (0.2-0.5% w/w)
-
-
Preservative System:
-
Phenoxyethanol (and) Ethylhexylglycerin (0.5-1.0% w/w)
-
-
pH Adjuster:
-
Citric acid or Sodium hydroxide solution
-
Equipment:
-
Homogenizer (high-shear mixer)
-
Water bath or heating mantle
-
Beakers
-
Propeller stirrer
-
pH meter
Procedure:
-
Preparation of Phases:
-
Oil Phase: In a beaker, combine caprylic/capric triglyceride, cetearyl alcohol, and the emulsifier. Heat to 70-75°C and stir until all components are melted and uniform. Add the desired amount of this compound and stir until completely dissolved.
-
Aqueous Phase: In a separate beaker, disperse xanthan gum in glycerin to form a slurry. Add this slurry to the deionized water while stirring. Heat the aqueous phase to 70-75°C.
-
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Transfer the emulsion to a propeller stirrer and cool down while stirring gently.
-
Addition of Heat-Sensitive Ingredients: When the emulsion has cooled to below 40°C, add the preservative system.
-
pH Adjustment: Check the pH of the emulsion and adjust to a skin-compatible range (typically 5.0-6.0) using the pH adjuster.
-
Final Mixing: Continue stirring until the emulsion is uniform and has reached room temperature.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of this compound permeation through a skin model.
Materials:
-
Excised human or porcine skin
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions for the lipophilic this compound)
-
The formulated this compound product
-
HPLC system for quantification
Equipment:
-
Water bath with circulator
-
Magnetic stirrers for receptor chambers
-
Micro-syringes for sampling
-
Cryostat or dermatome for skin preparation
Procedure:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibration: Fill the receptor compartment with the receptor solution and allow the system to equilibrate at 32°C for at least 30 minutes.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Stability Testing of the Topical Formulation
This protocol outlines the assessment of the physical and chemical stability of the this compound formulation.
Procedure:
-
Sample Storage: Store the formulated product in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and under photostability conditions.
-
Parameter Assessment: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the following parameters:
-
Physical Stability: Appearance, color, odor, pH, viscosity, and microscopic examination for droplet size and signs of phase separation.
-
Chemical Stability: Quantification of this compound content using a validated HPLC method to assess degradation.
-
-
Data Evaluation: Analyze the data to determine the shelf-life of the product under the tested conditions.
Data Presentation
In Vitro Skin Permeation of Ferulate Esters (Representative Data)
| Compound | Vehicle | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Ferulic Acid | O/W Emulsion | Hairless Rat Skin | 8.48 ± 2.31 | - |
| Ferulic Acid | Gel (pH 6.0) | Hairless Rat Skin | 8.38 ± 0.89 | - |
| Ethyl Salicylate | Cream (occluded) | Human Skin | - | - (24.7% of applied dose absorbed in 24h) |
| Pentyl Salicylate | Cream (occluded) | Human Skin | - | - (7.52% of applied dose absorbed in 24h) |
| This compound | O/W Emulsion | Porcine Skin | To be determined | To be determined |
Note: Data for this compound is to be determined experimentally. The provided data for other esters illustrates the expected range and methodology.
Signaling Pathways and Mechanism of Action
This compound is expected to exert its antioxidant and anti-inflammatory effects through mechanisms similar to ferulic acid, primarily by scavenging reactive oxygen species (ROS) and modulating key inflammatory signaling pathways.
Antioxidant Mechanism
The antioxidant activity of ferulic acid and its esters is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical.[1]
Anti-inflammatory Signaling Pathways
Ferulic acid has been shown to modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the logical flow for the development and evaluation of a topical formulation containing this compound.
References
Application Notes and Protocols for the Use of Eicosyl Ferulate as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl ferulate (CAS 133882-79-8), a long-chain alkyl ester of ferulic acid, is a phenolic compound found in various medicinal plants, including Aristolochia kankauensis and Synadenium glaucescens. As a lipophilic derivative of ferulic acid, this compound is of increasing interest in phytochemical analysis and drug development due to its potential biological activities, such as stimulating glucose uptake. The use of a well-characterized standard is crucial for the accurate identification and quantification of this compound in complex plant matrices and formulated products.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described are based on established analytical principles for related compounds and serve as a comprehensive guide for researchers.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value |
| Chemical Name | Icosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| CAS Number | 133882-79-8 |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.72 g/mol |
| Appearance | Solid Powder |
| Purity | ≥98% (as specified by supplier) |
| Storage | Store at -20°C in a dry, dark place. |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the quantification of this compound in plant extracts and other formulations. Due to its lipophilic nature, a reverse-phase HPLC method is recommended.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or a mixture of methanol and chloroform (1:1, v/v).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Illustrative for a Plant Extract):
-
Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A suggested gradient is: 0-20 min, 80-95% A; 20-25 min, 95% A; 25-30 min, 95-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 320 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Data Presentation: Illustrative HPLC Method Validation Parameters
Disclaimer: The following data are illustrative and should be validated by the end-user for their specific analytical setup.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Workflow for HPLC Analysis
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is recommended to increase its volatility.
Experimental Protocol
-
Standard and Sample Preparation with Derivatization:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., dichloromethane).
-
To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Presentation: Illustrative GC-MS Method Validation Parameters
Disclaimer: The following data are illustrative and should be validated by the end-user for their specific analytical setup.
| Parameter | Illustrative Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Workflow for GC-MS Analysis
GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry Protocol
UV-Vis spectrophotometry can be used for the rapid quantification of this compound in simple solutions, although it is less specific than chromatographic methods.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in methanol (expected to be around 320 nm).
-
Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the λmax.
-
Data Presentation: Illustrative Spectrophotometry Method Validation Parameters
Disclaimer: The following data are illustrative and should be validated by the end-user for their specific analytical setup.
| Parameter | Illustrative Value |
| λmax | ~320 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
Biological Activity Context: Glucose Uptake Signaling Pathway
This compound has been reported to exhibit glucose uptake stimulatory activity. This activity is likely mediated through signaling pathways similar to its parent compound, ferulic acid. The following diagram illustrates the potential signaling pathways involved in ferulic acid-mediated glucose uptake in muscle cells, which may be relevant for this compound.
Investigating the Anti-inflammatory Properties of Eicosyl Ferulate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the in-vitro anti-inflammatory properties of eicosyl ferulate. This compound, an ester of ferulic acid, is a lipophilic compound with potential therapeutic applications in inflammatory diseases. The protocols outlined herein are based on established methodologies for assessing anti-inflammatory activity, primarily utilizing a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7) model. While direct quantitative data for this compound is limited in publicly available literature, the provided data tables are adapted from studies on the closely related and structurally similar ethyl ferulate, offering a predictive framework for expected outcomes. The described experimental workflows and signaling pathway diagrams offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component in the pathophysiology of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Ferulic acid and its derivatives have garnered significant attention for their antioxidant and anti-inflammatory activities. This compound, with its long alkyl chain, exhibits increased lipophilicity, which may enhance its cellular uptake and biological activity.
This guide details the in-vitro evaluation of this compound's ability to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The protocols cover the assessment of nitric oxide (NO) production, pro-inflammatory cytokine secretion (TNF-α and IL-6), and the expression of key inflammatory enzymes.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data is extrapolated from studies on ethyl ferulate and serves as a benchmark for experimental design and data interpretation.[1]
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 5% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 10 | Expected ~80-90% |
| This compound + LPS | 25 | Expected ~60-75% |
| This compound + LPS | 50 | Expected ~40-55% |
| This compound + LPS | 100 | Expected ~25-40% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | Baseline | Baseline |
| LPS (1 µg/mL) | - | High | High |
| This compound + LPS | 10 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 25 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 50 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 100 | Expected Significant Decrease | Expected Significant Decrease |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| Control | - | < 5% | < 5% |
| LPS (1 µg/mL) | - | 100% | 100% |
| This compound + LPS | 10 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 25 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 50 | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound + LPS | 100 | Expected Significant Decrease | Expected Significant Decrease |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Assay (Griess Test)[4][5][6]
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)[1][7][8]
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
After the 24-hour incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins[9][10]
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.
Protocol:
-
After the designated treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
References
Application Notes and Protocols: Molecular Docking Studies of Eicosyl Ferulate with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of eicosyl ferulate with the human Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). This compound, a naturally occurring phenolic compound, has demonstrated potential in stimulating glucose uptake, making PPAR-γ, a key regulator of glucose homeostasis and adipogenesis, a prime target for investigation.[1][2] This document outlines the necessary protocols, data interpretation, and visualization of the experimental workflow and the relevant biological pathway.
While direct experimental data on the binding of this compound to PPAR-γ is not yet available, the protocols and data presented herein are based on established computational methodologies and provide a robust framework for such in-silico investigations.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical results from a molecular docking simulation of this compound with the ligand-binding domain of PPAR-γ. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues | Hydrogen Bond Interactions (Residue - Atom) |
| This compound | PPAR-γ | -9.8 | 1.25 | SER289, HIS323, HIS449, TYR473, LEU255, ILE341 | HIS323 (NE2) - O4, TYR473 (OH) - O3 |
| Rosiglitazone | PPAR-γ | -10.5 | 0.89 | SER289, HIS323, HIS449, TYR473, ARG288, CYS285 | SER289 (OG) - O1, HIS449 (NE2) - O2 |
Experimental Protocols
This section details the step-by-step methodology for performing a molecular docking study of this compound with PPAR-γ using AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 6440080).[3] Download the structure in SDF format.
-
Ligand Preparation using AutoDock Tools (ADT):
-
Open ADT and import the this compound SDF file.
-
The tool will automatically detect the root and rotatable bonds. The long eicosyl chain makes this ligand highly flexible.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in PDBQT format (eicosyl_ferulate.pdbqt). This format includes atomic coordinates, partial charges, and atom types.
-
Preparation of the Receptor (PPAR-γ)
-
Obtain Receptor Structure: The crystal structure of the human PPAR-γ ligand-binding domain can be downloaded from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1PRG, which is the apo-form of the receptor, or co-crystal structures like 6MS7 to define the binding site.[4][5]
-
Receptor Preparation using AutoDock Tools (ADT):
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format (pparg.pdbqt).
-
Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Identify the active site of PPAR-γ. This can be inferred from the position of the co-crystallized ligand in a holo-PDB structure or through literature review.
-
Using ADT, define a grid box that encompasses the entire binding pocket. A typical grid size might be 25 x 25 x 25 Å, centered on the active site.
-
Save the grid parameter information to a configuration file (conf.txt).
-
-
Configuration File Setup:
-
Create a text file named conf.txt containing the following information:
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the likelihood of finding the optimal binding pose but also increases computation time.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, specifying the configuration file:
-
Vina will perform the docking simulation and write the output poses and their corresponding binding affinities to a file named output.pdbqt, and a log file with the results.
-
Analysis of Results
-
Binding Affinity: The binding affinity of the top-ranked pose is reported in kcal/mol in the log file. More negative values indicate stronger binding.
-
Pose Visualization: Use a molecular visualization tool such as PyMOL or Discovery Studio to load the receptor PDBQT file and the output PDBQT file.
-
Interaction Analysis: Analyze the interactions between this compound and the amino acid residues in the PPAR-γ binding pocket. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations
Molecular Docking Workflow
References
Troubleshooting & Optimization
improving the solubility of eicosyl ferulate for in vitro experiments
Welcome to the technical support center for eicosyl ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in in vitro studies?
This compound is an ester of ferulic acid and eicosanol, a 20-carbon long-chain fatty alcohol.[1] As a highly lipophilic molecule, its primary challenge in in vitro experiments is its poor solubility in aqueous solutions, including cell culture media. This can lead to issues with accurate dosing and can cause the compound to precipitate, affecting experimental reproducibility and validity.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for lipophilic compounds.[2][5][6] Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]
-
Use a stepwise dilution: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps.[3]
-
Increase the volume of the final solution: A higher final volume can help to keep the compound in solution.
-
Gently vortex the media while adding the stock: This can aid in the rapid dispersion of the compound.[4]
-
Consider co-solvents: If precipitation persists, the use of a co-solvent in your final culture medium, such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin, may be necessary to improve solubility.[3]
Q4: What is the known biological activity of this compound?
This compound has been shown to exhibit glucose uptake stimulatory activity.[7][8][9] Due to its structural similarity to other ferulic acid esters, it is also being investigated for its potential anti-inflammatory and antioxidant properties.[10]
Q5: Which signaling pathways are potentially modulated by this compound?
While the specific signaling pathways for this compound are not yet fully elucidated, based on studies of its parent compound, ferulic acid, and related esters, it is hypothesized to modulate inflammatory and cell survival pathways. These may include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[10][11][12] Ferulic acid has also been shown to influence the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway.[11][12]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Stock Solution
-
Problem: The powdered this compound is not dissolving completely in the chosen solvent at room temperature.
-
Cause: The concentration may be too high for the solvent's capacity at that temperature.
-
Solution:
Issue 2: Precipitate Formation in Stock Solution During Storage
-
Problem: A previously clear stock solution shows crystals or precipitate after storage, especially at low temperatures (-20°C or -80°C).
-
Cause: The solubility of the compound is likely lower at colder temperatures.
-
Solution:
-
Before each use, bring the stock solution to room temperature or gently warm it to 37°C.[5]
-
Vortex thoroughly to ensure all precipitate has redissolved before making dilutions.[5]
-
To minimize freeze-thaw cycles which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[5]
-
Data Summary
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Concentration | Notes |
| This compound | 20% v/v DMSO | 40 mg/mL | A stable stock solution was prepared at this concentration. |
| Ferulic Acid Ethyl Ester | Ethanol | ~20 mg/mL | Soluble in organic solvents.[13] |
| Ferulic Acid Ethyl Ester | DMSO | ~11 mg/mL | Soluble in organic solvents.[13] |
| Ferulic Acid | DMSO | ~15 mg/mL | Sparingly soluble in aqueous buffers.[14] |
| Ferulic Acid | Ethanol | ~10 mg/mL | Sparingly soluble in aqueous buffers.[14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 474.72 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Warming bath or incubator at 37°C
Procedure:
-
Weigh out 4.75 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C warming bath for 10-15 minutes.
-
Vortex again until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Perform an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Vortex gently.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Mix gently by inverting the tube several times. The final DMSO concentration will be 0.1%.
-
Use the working solution immediately or within a few hours. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential signaling pathways affected by this compound.
References
- 1. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 133882-79-8|DC Chemicals [dcchemicals.com]
- 9. xcessbio.com [xcessbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Large-Scale Synthesis of Eicosyl Ferulate
Welcome to the technical support center for the large-scale synthesis of eicosyl ferulate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis workflow.
Troubleshooting Guide: Common Issues in Large-Scale this compound Synthesis
Scaling up the synthesis of this compound from benchtop to industrial production can introduce a unique set of challenges. This guide provides solutions to common problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Equilibrium Limitations: Esterification is a reversible reaction. Water produced as a byproduct can hydrolyze the ester back to the starting materials (ferulic acid and eicosyl alcohol).[1][2] | - Use an excess of one reactant, typically the less expensive one. For long-chain alcohols, a 1.5 to 2-fold excess of ferulic acid is a common strategy. - Continuously remove water from the reaction mixture using a Dean-Stark apparatus (for solvent-based reactions) or by applying a vacuum.[3] Molecular sieves are also an option for smaller-scale reactions.[4] |
| Steric Hindrance: The long alkyl chain of eicosyl alcohol can sterically hinder its approach to the carboxylic acid, slowing the reaction rate.[4][5] | - Increase the reaction time and ensure efficient heating and agitation to overcome the steric barrier. - Select a catalyst that is less sensitive to steric hindrance. | |
| Catalyst Deactivation: The catalyst may lose activity due to impurities in the reactants or solvents, or degradation at high temperatures.[6] | - Ensure reactants and solvents are of high purity. - Use a fresh batch of catalyst or increase the catalyst loading. - For solid catalysts, consider regeneration procedures if applicable. | |
| Product Discoloration | Thermal Decomposition: Ferulic acid and its derivatives can be sensitive to high temperatures, leading to the formation of colored impurities.[6][7] | - Optimize the reaction temperature to the lowest effective level. - Minimize reaction time to reduce the thermal stress on the product. - Consider purification methods like activated carbon treatment to remove colored impurities. |
| Difficult Purification | Similar Physical Properties: this compound and unreacted eicosyl alcohol have similar polarities and high boiling points, making separation by distillation or simple extraction challenging.[4] | - Drive the reaction to completion to minimize the amount of unreacted alcohol. - Employ column chromatography for purification, although this can be costly at a large scale. - Investigate crystallization as a purification method. Finding a suitable solvent system is key. |
| Byproduct Formation (Steglich Esterification): If using DCC/DMAP, a common side reaction is the rearrangement of the O-acylisourea intermediate to an N-acylurea, which is difficult to remove.[8][9][10] | - Ensure an adequate catalytic amount of DMAP is used, as it suppresses this side reaction.[9][10] - Maintain a low reaction temperature (often room temperature) as the side reaction is more prevalent at higher temperatures. | |
| Poor Heat Transfer in Reactor | Increased Viscosity & Volume-to-Surface Area Ratio: As the reaction scale increases, the volume grows cubically while the heat transfer surface area only grows squarely. This can lead to localized hot spots or inefficient heating.[6] | - Ensure the reactor is equipped with an efficient agitation system to maintain a homogeneous temperature. - For highly exothermic reactions, consider a semi-batch or continuous flow process to better control heat generation.[6] - The reactor's cooling/heating jacket must be appropriately sized for the batch volume. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is most suitable for the large-scale production of this compound?
A1: The choice of synthesis method depends on factors like cost, desired purity, and environmental considerations.
-
Fischer Esterification: This is a classic and cost-effective method using an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) and heat.[2] It is well-suited for large-scale production due to the low cost of catalysts.[2] However, it requires high temperatures and the removal of water to achieve high yields.[1]
-
Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[11] It is a milder reaction that can be performed at room temperature, which is advantageous for heat-sensitive molecules.[10] However, the reagents are more expensive, and the dicyclohexylurea (DCU) byproduct must be removed.[10]
-
Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of ferulic acid.[12][13] This method is highly specific, operates under mild conditions, and is environmentally friendly.[13] The main challenges for large-scale application are the cost of the enzyme and potentially longer reaction times.[7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for Fischer esterification?
A2:
-
Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) are generally highly active and inexpensive.[14] Their main drawback is the difficulty in separating them from the product, which often requires neutralization and washing steps, generating waste.[5][14]
-
Heterogeneous catalysts (e.g., acidic ion-exchange resins, sulfated zirconia) are solid catalysts that can be easily removed from the reaction mixture by filtration, simplifying the workup and allowing for catalyst recycling.[5] However, they can be more expensive and may suffer from diffusion limitations with bulky molecules like eicosyl alcohol.[15]
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials (ferulic acid and eicosyl alcohol) and the appearance of the this compound product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of any byproducts.
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free systems have been developed for the synthesis of other long-chain ferulates, such as octyl ferulate.[13][16] In such a system, one of the reactants (e.g., eicosyl alcohol, if liquid at the reaction temperature) can act as the solvent. This approach is more environmentally friendly and can simplify product purification.
Experimental Protocols
The following are representative protocols for the synthesis of long-chain alkyl ferulates, which can be adapted for this compound.
Protocol 1: Fischer Esterification (Acid-Catalyzed)
This protocol is adapted from methods for synthesizing similar long-chain esters.
Materials:
-
Ferulic Acid
-
Eicosyl Alcohol (1.5-2.0 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add ferulic acid, eicosyl alcohol, and toluene.
-
Add p-TsOH to the mixture.
-
Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reactant.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Steglich Esterification
This protocol is based on the synthesis of hexadecyl ferulate.[11]
Materials:
-
Ferulic Acid
-
Eicosyl Alcohol (1.0 equivalents)
-
1,3-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve ferulic acid, eicosyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography using a gradient of hexane and ethyl acetate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various alkyl ferulates, which can serve as a benchmark for optimizing this compound synthesis.
Table 1: Comparison of Catalysts for Ferulic Acid Esterification
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Conversion/Yield | Key Advantages | Key Disadvantages | Reference(s) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Ferulic Acid + Ethanol | Reflux, 8h | 81% | High activity, low cost | Corrosive, difficult to separate | [17] |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Hippuric Acid + Cyclohexanol | Reflux with Dean-Stark | 96% | High efficiency | Product separation challenges | [3] |
| Heterogeneous Acid | Amberlyst-15 | Oleic Acid + Ethanol | 70°C, 8h | ~42% | Reusable, easy separation | Potential for lower activity | [18] |
| Coupling Agent | DCC/DMAP | Ferulic Acid + Hexadecanol | Room Temp, overnight | 77% | Mild conditions | High cost, byproduct removal | [11] |
| Enzymatic | Novozym 435 (Lipase) | Ferulic Acid + Lauryl Alcohol | 60°C | 90% | High selectivity, mild conditions | High cost, longer reaction times | [12] |
| Enzymatic | Novozym 435 (Lipase) | Ferulic Acid + Octanol | 92.2°C, 72h | 93% | Environmentally friendly | High cost, long reaction times | [13][16] |
Table 2: Effect of Reactant Molar Ratio on Yield (Fischer Esterification)
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Water Removal | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | No | 65 | [2] |
| Acetic Acid | Ethanol | 1:10 | Acid Catalyst | No | 97 | [2] |
| Oleic Acid | Ethanol | 1:9 | Sulfuric Acid (3%) | No | 54.96 | [3] |
| Oleic Acid | Ethanol | 1:9 | Sulfuric Acid (3%) | Dean-Stark Trap | 98.78 | [3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for synthesis and purification.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
- 12. Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids and antibacterial properties in vitro against three food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
optimizing the extraction of eicosyl ferulate from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of eicosyl ferulate from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant sources are rich in this compound?
A1: this compound, also known as hemicosanyl ferulate, is a phenolic compound.[1] It is an ester of ferulic acid and eicosanol. It has been isolated from various plants, including the fresh root and stem of Aristolochia kankauensis and the root and stem barks of Synadenium glaucescens Pax.[1]
Q2: What are the general steps involved in extracting this compound from plant material?
A2: The general workflow for extracting this compound involves sample preparation (drying and grinding the plant material), extraction with a suitable solvent, filtration to remove solid plant debris, concentration of the extract, and subsequent purification to isolate the compound.
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is soluble in a range of organic solvents. Commonly used and effective solvents include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and chloroform. Often, a mixture of an alcohol with water (e.g., 70% ethanol) can enhance extraction efficiency for phenolic compounds. The choice of solvent will depend on the specific plant matrix and the desired purity of the initial extract.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from a crude extract typically involves chromatographic techniques. A common method is vacuum liquid chromatography (VLC) or column chromatography using silica gel. A solvent gradient, starting with a non-polar solvent and gradually increasing polarity, is used to separate the different components of the extract. For instance, a gradient of petroleum ether to a mixture of methanol and dichloromethane has been used successfully.
Q5: Is this compound stable during extraction and storage?
A5: Like other ferulate esters, this compound can be susceptible to degradation, particularly hydrolysis back to ferulic acid and eicosanol, especially at high temperatures. It is advisable to control the extraction temperature and properly store the extracts, preferably at low temperatures and protected from light, to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound has limited solubility in water. Ensure you are using an appropriate organic solvent such as ethanol, methanol, acetone, or ethyl acetate. Consider using aqueous mixtures (e.g., 70-80% ethanol or methanol) as they can be more effective than absolute solvents for some plant matrices. |
| Insufficient Extraction Time | Extraction time is a critical parameter. If the extraction time is too short, the solvent may not have enough time to penetrate the plant material and dissolve the target compound. Try incrementally increasing the extraction time. However, be aware that excessively long extraction times can lead to the degradation of the compound. |
| Inadequate Sample Preparation | The plant material should be dried and finely ground to increase the surface area for solvent penetration. Ensure your plant material is properly prepared. |
| Suboptimal Temperature | While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound. If you are using a heat-assisted method, try lowering the temperature. For maceration, ensure the process is conducted at a suitable temperature, which may be room temperature or slightly elevated. |
| Plant Material Variability | The concentration of this compound can vary significantly between different plant species, parts of the plant, and even the same plant at different growth stages. Ensure you are using a plant source known to contain a good concentration of the compound. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration | After extraction, ensure the solid plant material is completely removed by filtration. Using a finer filter paper or a multi-stage filtration process can help. |
| Co-extraction of Other Compounds | The initial crude extract will contain a mixture of compounds. A single purification step may not be sufficient. Consider using multiple chromatographic techniques or optimizing your chromatography solvent system for better separation. |
| Solvent Residues | Ensure all solvents are completely removed from the final product, for example, by using a rotary evaporator under reduced pressure. |
Issue 3: Degradation of this compound During the Process
| Possible Cause | Troubleshooting Steps |
| High Temperature | This compound, like other esters, can be sensitive to heat. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a moderate temperature. |
| Presence of Water and pH Changes | Water can facilitate the hydrolysis of the ester bond, especially at non-neutral pH. If possible, use dry solvents and control the pH of your extraction mixture. |
| Lipase Activity | Some plant materials contain lipases that can remain active in organic solvents and degrade esters. Inactivating these enzymes by a brief heat treatment of the plant material before extraction (if the target compound is heat-stable enough) or using specific inhibitors might be necessary. |
| Exposure to Light and Air | Phenolic compounds can be sensitive to light and oxidation. Conduct the extraction and purification in subdued light and consider using an inert atmosphere (e.g., nitrogen) if degradation is a significant issue. Store the final product in a cool, dark place. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds (General)
| Extraction Method | General Principle | Typical Solvents | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent for a prolonged period. | Ethanol, Methanol, Acetone, Water | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Ethanol, Methanol, Hexane | More efficient than maceration, requires less solvent. | Can expose the compound to high temperatures for extended periods. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol, Aqueous mixtures | Faster extraction times, improved yields. | Can generate heat, potentially degrading sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Polar solvents (e.g., Ethanol, Water) | Very fast, highly efficient, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Table 2: Influence of Key Parameters on Extraction Efficiency of Phenolic Esters
| Parameter | General Effect on Yield | Considerations for this compound |
| Solvent Polarity | A solvent with a polarity similar to the target compound is generally more effective. Aqueous mixtures of alcohols often improve the extraction of phenolic compounds. | As a long-chain ester, this compound has both polar (phenolic head) and non-polar (eicosyl tail) characteristics. A solvent of intermediate polarity or a mixture would likely be optimal. |
| Temperature | Increasing temperature generally increases solubility and extraction rate. | High temperatures can lead to the degradation (hydrolysis) of the ester bond. A moderate temperature is recommended. |
| Extraction Time | Yield generally increases with time up to a certain point, after which it plateaus or may decrease due to degradation. | The optimal time needs to be determined experimentally for the specific plant material and extraction method. |
| Solvent-to-Solid Ratio | A higher ratio generally leads to a better extraction yield until a plateau is reached. | A higher solvent volume increases costs and evaporation time. An optimal ratio should be determined. |
| Particle Size | Smaller particle sizes increase the surface area for extraction, leading to higher yields. | Grinding the plant material too finely can make filtration difficult. |
Experimental Protocols
Protocol 1: Maceration and Column Chromatography for Isolation of this compound
This protocol is based on the successful isolation of this compound from Synadenium glaucescens Pax.[1]
1. Plant Material Preparation:
-
Dry the root and stem barks of the plant material at room temperature, protected from direct sunlight.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Pack the powdered plant material (e.g., 1.2 kg) into a large container.
-
Add a suitable solvent, such as methanol or ethanol, to cover the material completely (e.g., 2 L per 600 g of powder).
-
Shake the mixture for about 5 minutes and then let it stand in a dark room for a specified period (e.g., 24-48 hours), with occasional shaking.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Purification by Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A suggested gradient is from petroleum ether to 50% methanol:dichloromethane.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the desired compound (this compound).
-
Further purify the combined fractions if necessary, for example, by recrystallization, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for this compound extraction.
References
stability testing of eicosyl ferulate under varying pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of eicosyl ferulate under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under varying pH conditions?
A1: The primary degradation pathway for this compound, an ester of ferulic acid, is expected to be hydrolysis of the ester bond. This hydrolysis will yield ferulic acid and eicosanol. The rate of hydrolysis is significantly influenced by pH, with accelerated degradation typically observed under both acidic and basic conditions.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound.[1] The degradation process, likely hydrolysis, is a chemical reaction, and as with most chemical reactions, the rate increases with temperature. It is crucial to conduct temperature stress studies to understand the degradation kinetics and to determine appropriate storage conditions.
Q3: What are some common challenges encountered during the HPLC analysis of this compound and its degradation products?
A3: Due to its long alkyl chain, this compound is a highly lipophilic compound. This can lead to several analytical challenges, including:
-
Poor aqueous solubility: Difficulty in preparing solutions in aqueous mobile phases or buffers.
-
Peak tailing: Interaction of the analyte with the stationary phase.
-
Carryover: The compound may adsorb to parts of the HPLC system, leading to ghost peaks in subsequent runs.
-
Co-elution: The degradation product, ferulic acid, is significantly more polar than the parent compound, which can make simultaneous analysis challenging without a gradient elution method.
Q4: How can I improve the solubility of this compound for stability studies?
A4: To improve the solubility of the highly lipophilic this compound in aqueous buffer systems for pH stability studies, consider the following approaches:
-
Co-solvents: Use a mixture of the aqueous buffer with a miscible organic solvent such as methanol, ethanol, or acetonitrile. The proportion of the organic solvent should be carefully chosen to ensure solubility without significantly altering the intended pH or promoting solvent-mediated degradation.
-
Surfactants: Employing a non-ionic surfactant at a concentration below its critical micelle concentration can aid in solubilizing the compound.
-
Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility of lipophilic molecules.
Q5: What are the expected degradation products of this compound under forced degradation conditions?
A5: Under hydrolytic (acidic and basic) conditions, the primary degradation products are expected to be ferulic acid and eicosanol. Under oxidative conditions, degradation of the ferulic acid moiety may occur, leading to various oxidation products. Photodegradation might result in isomerization of the trans-double bond in the ferulic acid portion of the molecule to the cis-isomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in pH Buffers | Low aqueous solubility of the lipophilic this compound. | 1. Increase the percentage of organic co-solvent (e.g., methanol, acetonitrile) in the buffer solution. Ensure the co-solvent is compatible with the buffer and does not interfere with the analysis.2. Incorporate a non-ionic surfactant into the buffer system.3. Consider using a different buffer system with a higher solubilizing capacity.4. Perform the study at a lower concentration of this compound, if feasible for analytical detection. |
| Inconsistent or Drifting HPLC Peak Areas | 1. Incomplete dissolution of the sample.2. Adsorption of this compound to glassware or HPLC components.3. Instability of the compound in the autosampler. | 1. Ensure complete dissolution by using appropriate solvents and sonication. Filter the sample before injection.2. Use silanized glassware to minimize adsorption. Prime the HPLC system thoroughly with the mobile phase and inject a few conditioning samples before the actual run.3. If the autosampler is not temperature-controlled, degradation may occur. Use a cooled autosampler if possible. |
| Appearance of Ghost Peaks in HPLC Chromatograms | Carryover from previous injections due to the lipophilic nature of this compound. | 1. Implement a robust needle wash protocol in the autosampler method, using a strong solvent like isopropanol or a mixture of methanol and dichloromethane.2. Increase the column wash time with a high percentage of organic solvent at the end of each gradient run.3. If the problem persists, a dedicated column for this analysis may be necessary. |
| Poor Peak Shape (Tailing) for this compound | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Use of an inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase (e.g., phenyl-hexyl).2. Reduce the injection volume or the concentration of the sample.3. While this compound itself is not ionizable, the degradation product (ferulic acid) is. Ensure the mobile phase pH is appropriate to maintain a consistent retention and peak shape for ferulic acid (e.g., pH below its pKa of ~4.6). |
| Difficulty in Quantifying Both this compound and Ferulic Acid in a Single Run | Significant difference in polarity and retention times between the lipophilic parent drug and the polar degradation product. | 1. Develop a gradient HPLC method that starts with a higher aqueous content to retain and resolve ferulic acid and then ramps up the organic solvent percentage to elute this compound in a reasonable time.2. Ensure the detector wavelength is suitable for both compounds. A diode array detector (DAD) can be used to monitor at the optimal wavelength for each compound. |
Data Presentation
Table 1: Representative Stability Data for this compound under Forced Degradation Conditions (Hypothetical Data)
| Condition | Time (hours) | This compound Remaining (%) | Ferulic Acid Formed (Area %) | Appearance of Solution |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | Clear, colorless |
| 2 | 92.5 | 7.1 | Clear, colorless | |
| 4 | 85.2 | 14.3 | Clear, colorless | |
| 8 | 71.8 | 27.5 | Clear, colorless | |
| 0.1 M NaOH (40°C) | 0 | 100.0 | 0.0 | Clear, colorless |
| 1 | 88.9 | 10.8 | Clear, colorless | |
| 2 | 79.1 | 20.2 | Clear, colorless | |
| 4 | 62.5 | 36.8 | Clear, colorless | |
| 3% H₂O₂ (Room Temp) | 0 | 100.0 | 0.0 | Clear, colorless |
| 24 | 98.7 | < LOQ | Clear, colorless | |
| 48 | 96.5 | 1.2 | Clear, colorless | |
| 72 | 93.1 | 4.5 | Clear, colorless | |
| Heat (80°C) | 0 | 100.0 | 0.0 | N/A (Solid state) |
| 24 | 99.1 | < LOQ | No change | |
| 48 | 98.2 | < LOQ | No change | |
| 72 | 97.0 | < LOQ | No change | |
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | Clear, colorless |
| Exposed | 99.5 | < LOQ | Clear, colorless | |
| Dark Control | 99.8 | < LOQ | Clear, colorless |
LOQ: Limit of Quantitation Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
1. Objective: To evaluate the stability of this compound in solutions of varying pH.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate or citrate buffers (pH 3, 5, 7, 9)
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and vials
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Sample Preparation:
-
For each pH condition, transfer a known volume of the stock solution into a volumetric flask.
-
Add the respective buffer (or 0.1 M HCl / 0.1 M NaOH) to make up the volume, ensuring the final concentration of the organic solvent is minimized but sufficient to maintain solubility (e.g., not exceeding 10% v/v).
-
Prepare a control sample at each pH with the buffer and co-solvent but without this compound.
-
-
Incubation:
-
Store the prepared solutions at a constant temperature (e.g., 40°C or 60°C) in a temperature-controlled chamber.
-
Protect the samples from light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples before analysis.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of ferulic acid.
-
Protocol 2: Temperature Stress Study of this compound (Solid State)
1. Objective: To assess the thermal stability of this compound in its solid form.
2. Materials:
-
This compound powder
-
Glass vials with stoppers
-
Temperature-controlled ovens
3. Procedure:
-
Sample Preparation: Place a known amount of this compound powder into several glass vials.
-
Incubation:
-
Place the vials in ovens set at different elevated temperatures (e.g., 60°C, 80°C, 100°C).
-
Include a control set of vials stored at a reference temperature (e.g., 25°C).
-
-
Time Points: At specified time points (e.g., 1, 3, 7, 14 days), remove one vial from each temperature condition.
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable solvent to a known concentration.
-
Analyze the solution by a validated HPLC method to determine the purity of this compound.
-
Mandatory Visualizations
Caption: Workflow for Forced Degradation Stability Testing of this compound.
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
Technical Support Center: Eicosyl Ferulate Quantification in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of eicosyl ferulate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The standard and most widely accepted method for the quantification of this compound and other lipid-soluble compounds in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the typically low concentrations of this compound found in biological samples.[1][2][3]
Q2: What are the main challenges in quantifying this compound in biological matrices?
A2: The primary challenges include:
-
Low Endogenous Concentrations: this compound is often present at very low levels (ng/mL to pg/mL range), requiring highly sensitive analytical methods.
-
Matrix Effects: Components of biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4]
-
Analyte Stability: this compound, as an ester, may be susceptible to enzymatic or chemical hydrolysis during sample collection, processing, and storage.
-
Extraction Recovery: Efficiently extracting the lipophilic this compound from complex aqueous matrices like plasma or serum can be challenging and requires optimization.
Q3: What type of internal standard (IS) should be used for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, effectively compensating for variations in extraction recovery and matrix effects.[5] If a SIL-IS is not available, a structurally similar compound with similar physicochemical properties that is not endogenously present in the sample can be used as an alternative.
Q4: How should I store my biological samples to ensure the stability of this compound?
A4: To minimize degradation, biological samples (e.g., plasma, serum) should be processed as quickly as possible after collection. It is recommended to store them at -80°C for long-term storage.[6] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[6] Stability should be experimentally verified for your specific matrix and storage conditions.[7][8]
Troubleshooting Guides
Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, try different organic solvents like acetonitrile or methanol).[9] - Evaluate different C18 or other suitable reversed-phase columns from various manufacturers. - Adjust the column temperature to improve peak shape. |
| Matrix Effects | - Improve sample cleanup using Solid-Phase Extraction (SPE) or a more rigorous Liquid-Liquid Extraction (LLE) protocol.[10][11] - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic gradient to better separate this compound from co-eluting matrix components. |
| Analyte Degradation | - Ensure proper sample handling and storage conditions (see FAQ 4). - Investigate the stability of this compound in the autosampler over the duration of the analytical run.[7] |
| Incorrect Mass Spectrometer Settings | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). This compound can be analyzed in both positive and negative ion modes; negative mode may offer unique fragmentation patterns.[1] - Confirm the precursor and product ion masses for your specific instrument. For negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor, which can undergo complex fragmentation.[1] |
High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the sample, internal standard, and extraction solvents. - Thoroughly vortex or mix samples at each step of the extraction process to ensure homogeneity. - Use an automated liquid handler for improved precision if available. |
| Inadequate Internal Standard Performance | - Verify that the internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process. - If not using a stable isotope-labeled internal standard, ensure the chosen analog behaves similarly to this compound during extraction and ionization. |
| Instrument Instability | - Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved before injecting samples. - Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Inaccurate Results (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Matrix Effects Not Compensated | - Use a stable isotope-labeled internal standard.[5] - If a SIL-IS is unavailable, prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[12] |
| Calibration Curve Issues | - Ensure the calibration range encompasses the expected concentrations of this compound in the samples. - Use a sufficient number of calibration standards (typically 6-8) to accurately define the curve. - Evaluate different weighting factors for the linear regression (e.g., 1/x or 1/x²). |
| Interference from Other Compounds | - Review the chromatograms for co-eluting peaks in the same mass transition as this compound. - If interference is present, optimize the chromatographic separation or select a more specific mass transition for quantification. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 50 µL of 1 M HCl to precipitate proteins. Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate (or another suitable organic solvent like methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water). Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure (using a C18 cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of ferulic acid and its esters in biological matrices, which can serve as a starting point for method development for this compound.
| Analyte | Matrix | Extraction Method | LC-MS/MS Mode | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| trans-Ferulic Acid | Human Plasma | Liquid-Liquid Extraction | ESI+ | 0.1 - 5 ng/mL | 0.1 ng/mL | [2][3] |
| Coniferyl Ferulate | Rat Plasma | Liquid-Liquid Extraction | ESI- | 2.5 - 1000 ng/mL | 2.5 ng/mL | [12][13] |
| Ferulic Acid | Rat Plasma | Liquid-Liquid Extraction | ESI- | 0.832 - 832 ng/mL | 0.832 ng/mL | [9] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationships in troubleshooting common issues.
References
- 1. The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archipel.uqam.ca [archipel.uqam.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a sensitive LC-MS/MS method for quantification of coniferyl ferulate and its metabolite coniferyl alcohol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
degradation products of eicosyl ferulate and their identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eicosyl ferulate. The information provided here will assist in identifying potential degradation products and setting up appropriate analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
A1: The primary degradation of this compound is expected to occur via hydrolysis of the ester bond. This reaction yields eicosanol (a long-chain fatty alcohol) and ferulic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.[1][2]
Q2: What are the likely degradation products of ferulic acid under experimental conditions?
A2: Ferulic acid is susceptible to further degradation under various conditions. Common degradation products include:
-
Vanillin: Can be formed through the bioconversion of ferulic acid.[3][4]
-
Vanillic Acid: A further oxidation product of vanillin.[5][6]
-
4-Vinylguaiacol: Formed via non-oxidative decarboxylation of ferulic acid.[3]
-
Dihydroconiferyl alcohol and Acetovanillone: Have been identified as degradation products in fungal bioremediation studies.[5][6]
-
Cis-isomer of ferulic acid: Can be formed upon photo-degradation.[7]
Q3: What analytical techniques are recommended for identifying this compound and its degradation products?
A3: A combination of chromatographic techniques is recommended for the separation and identification of this compound and its diverse degradation products.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): Ideal for quantifying ferulic acid and its aromatic degradation products.[8][9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and structural information, which is crucial for the unambiguous identification of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for the analysis of the volatile long-chain alcohol, eicosanol.[13][14][15][16]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies, or stress testing, are essential to understand the stability of a compound. Typical conditions to test include:
-
Acidic Hydrolysis: Heating the sample with a dilute acid (e.g., 0.1 M HCl).
-
Alkaline Hydrolysis: Treating the sample with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperature.
-
Oxidative Degradation: Exposing the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolytic Degradation: Exposing the sample to UV light.[17][18][19]
-
Thermal Degradation: Heating the solid or a solution of the sample.
Following exposure to these stress conditions, the samples should be analyzed by appropriate chromatographic methods to identify and quantify any degradation products formed.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and eicosanol in Reverse-Phase HPLC. | This compound and eicosanol are both highly non-polar. | Use a non-aqueous reverse-phase HPLC method or consider Normal-Phase HPLC. Alternatively, analyze eicosanol separately using GC-MS. |
| Difficulty in detecting eicosanol by HPLC-UV. | Eicosanol lacks a significant chromophore. | Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). GC-MS is also a highly sensitive method for its detection. |
| Multiple unexpected peaks in the chromatogram after storage. | This compound may be degrading. Ferulic acid itself can degrade into multiple products. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions (light, temperature, pH) to minimize degradation. |
| Inconsistent quantification of ferulic acid. | Ferulic acid is susceptible to degradation, especially under light exposure. | Prepare standards fresh and protect all samples and standards from light. Use a validated stability-indicating HPLC method.[8][9][11][12] |
| Suspected co-elution of degradation products. | The chromatographic method may not have sufficient resolution. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column chemistry, or temperature. Peak purity analysis using a DAD or MS detector can confirm co-elution. |
Proposed Degradation Pathway of this compound
The degradation of this compound is initiated by the hydrolysis of the ester linkage, releasing eicosanol and ferulic acid. Ferulic acid can then undergo further degradation through several pathways, including oxidation, decarboxylation, and isomerization.
Experimental Protocols
Stability-Indicating HPLC-DAD Method for Ferulic Acid and its Aromatic Degradants
This method is adapted from validated procedures for ferulic acid analysis.[8][11][12]
-
Instrumentation: HPLC system with a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (pH adjusted to 3.0 with phosphoric acid). A common starting point is a ratio of 48:52 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare stock solutions of this compound and reference standards (ferulic acid, vanillin, vanillic acid) in a suitable solvent like methanol.
-
Perform forced degradation studies on the this compound solution.
-
Inject the stressed samples and reference standards into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent compound peak.
-
Identify degradation products by comparing retention times and UV spectra with reference standards.
-
GC-MS Analysis of Eicosanol
This method is suitable for the identification and quantification of the long-chain alcohol degradation product.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Procedure:
-
Extract the stressed sample solution with a non-polar solvent like hexane to isolate eicosanol.
-
Concentrate the extract if necessary.
-
(Optional but recommended) Derivatize the eicosanol with a silylating agent (e.g., BSTFA) to improve its volatility and chromatographic behavior.
-
Inject the sample into the GC-MS system.
-
Identify eicosanol by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[15]
-
Experimental Workflow for Identification of Degradation Products
Quantitative Data Summary
The following table summarizes the degradation of ferulic acid under different stress conditions, as reported in a stability-indicating HPLC-DAD method development study.
| Stress Condition | Duration | Ferulic Acid Degraded (%) |
| Acidic Hydrolysis (0.1 M HCl) | 8 hours | 12.5% |
| Alkaline Hydrolysis (0.1 M NaOH) | 30 minutes | 25.8% |
| Oxidative (3% H₂O₂) | 24 hours | 8.3% |
| Photolytic (UV light) | 7 days | 15.2% |
| Data adapted from a study on ferulic acid stability. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Effect of Ferulic Acid and Its Derivatives on Cold-Pressed Flaxseed Oil Oxidative Stability and Bioactive Compounds Retention during Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of Ferulic Acid by the Endophytic Fungus Colletotrichum gloeosporioides TMTM-13 Associated with Ostrya rehderiana Chun - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-eicosanol, 629-96-9 [thegoodscentscompany.com]
- 15. 1-Eicosanol [webbook.nist.gov]
- 16. openpub.fmach.it [openpub.fmach.it]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Eicosyl Ferulate Analysis in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of eicosyl ferulate in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for this compound analysis?
A1: An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. If unavailable, a structurally similar compound with a long alkyl chain and similar ionization properties that is not endogenously present in the plasma sample can be used.
Q2: What are the main challenges in developing an LC-MS/MS method for this compound in plasma?
A2: The primary challenges include:
-
Low aqueous solubility: this compound is highly lipophilic, which can affect its extraction and chromatographic behavior.
-
Matrix effects: Plasma is a complex matrix containing high concentrations of phospholipids and other lipids that can co-extract and cause ion suppression or enhancement, impacting the accuracy and precision of the measurement.[1][2]
-
Stability: Ester compounds can be susceptible to enzymatic hydrolysis in plasma. It is crucial to assess and ensure stability during sample collection, storage, and processing.
-
Non-specific binding: The lipophilic nature of this compound may lead to its adsorption to plasticware and surfaces, resulting in recovery issues.
Q3: Which ionization mode is best for this compound detection?
A3: this compound can be detected in both positive and negative electrospray ionization (ESI) modes. ESI positive mode will likely detect the protonated molecule [M+H]+ or adducts like [M+Na]+ or [M+NH4]+. ESI negative mode will detect the deprotonated molecule [M-H]-. The choice of polarity should be determined by which mode provides the best sensitivity and specificity during method development. For similar phenolic compounds, negative mode is often effective.
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, particularly phospholipids.[3]
-
Chromatographic separation: Optimize the LC method to separate this compound from the bulk of matrix components, especially phospholipids which often elute in the middle of a typical reversed-phase gradient.[2]
-
Dilution: Diluting the plasma sample can reduce the concentration of interfering substances, though this may compromise the limit of quantification.[4]
-
Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS parameters. 4. Poor ionization. | 1. Evaluate different extraction solvents (e.g., MTBE, hexane/ethyl acetate) or SPE cartridges. 2. Ensure samples are kept on ice during processing and that an esterase inhibitor is used if enzymatic degradation is suspected. Check freeze-thaw stability. 3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (collision energy, precursor/product ions). 4. Test both positive and negative ionization modes. Optimize mobile phase additives (e.g., formic acid, ammonium formate/acetate) to enhance protonation or deprotonation.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatibility between injection solvent and mobile phase. 3. Secondary interactions with the column stationary phase. 4. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. 3. Adjust mobile phase pH or try a different column chemistry. 4. Replace the analytical column. |
| High Signal Variability / Poor Reproducibility | 1. Significant matrix effects.[1] 2. Inconsistent sample preparation. 3. Analyte instability in processed samples (autosampler). 4. Non-specific binding to vials or tubing. | 1. Implement strategies to minimize matrix effects as described in the FAQ. Use a suitable internal standard. 2. Ensure precise and consistent pipetting and vortexing steps. Consider automating the sample preparation process.[6] 3. Check the autosampler stability of the analyte. Keep the autosampler at a low temperature (e.g., 4°C). 4. Use low-binding vials and tubing. Add a small percentage of an organic solvent like isopropanol to the sample diluent. |
| Carryover (Signal in Blank Injection) | 1. Buildup of analyte on the injector, column, or in the MS source. 2. Highly concentrated samples analyzed previously. | 1. Optimize the injector wash procedure with a strong solvent. 2. Increase the gradient length or the percentage of the strong organic solvent at the end of the run to ensure all components are eluted. 3. Inject several blank samples after high-concentration samples. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This protocol is a proposed starting point and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.[5]
-
Column: ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0-1.0 min: 70% B
-
1.0-8.0 min: 70% to 98% B
-
8.0-10.0 min: 98% B
-
10.1-12.0 min: 70% B (re-equilibration)
-
3. Mass Spectrometry Conditions
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 473.4 -> Q3: 193.1 (corresponding to the ferulate ion)
-
This compound-d3 (IS): Q1: 476.4 -> Q3: 196.1
-
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1 (Nebulizer): 50 psi
-
Ion Source Gas 2 (Turbo): 50 psi
-
Data Presentation
Table 1: Method Validation Summary (Illustrative Data)
The following table summarizes the typical acceptance criteria and illustrative performance data for the bioanalytical method validation of this compound.
| Parameter | Acceptance Criteria (EMA Guidelines[8]) | Illustrative Performance Data |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 6.5% |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.5% |
| Matrix Effect (%) | CV ≤ 15% | 94% - 108% |
| Stability (Freeze-Thaw, Bench-Top, Autosampler) | Analyte concentration within ±15% of nominal | Stable for 3 freeze-thaw cycles and 8 hours at room temperature. |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting workflow for low analyte signal intensity.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
preventing the precipitation of eicosyl ferulate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eicosyl ferulate, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound is a highly lipophilic molecule due to the long C20 alkyl (eicosyl) chain. Its chemical structure inherently leads to very poor solubility in water. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. Factors such as temperature changes, pH shifts, or the presence of other solutes can also influence its solubility and lead to precipitation.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is highly unlikely to be successful due to its lipophilic nature. It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] A common strategy for preparing aqueous solutions of such compounds is to first dissolve them in a minimal amount of a water-miscible organic solvent before introducing the aqueous phase.
Q4: What are the initial steps to prevent precipitation?
The first step is to create a stock solution in a suitable organic solvent and then dilute it into your aqueous medium. This process must be done carefully to avoid immediate precipitation. The choice of organic solvent and the method of dilution are critical.
Troubleshooting Guide: Preventing Precipitation
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
If you observe immediate precipitation when adding your this compound stock solution to an aqueous buffer, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce Concentration: Your target concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.
-
Optimize the Organic Solvent: The choice of the initial organic solvent is crucial.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices as they are water-miscible.
-
Consider Volatility: For cell-based assays, less volatile solvents like DMSO are often preferred over more volatile ones like ethanol.
-
-
Modify the Dilution Method:
-
Slow Addition: Add the stock solution to the aqueous phase dropwise while vortexing or stirring vigorously. This can prevent localized high concentrations that lead to precipitation.
-
Temperature Control: Gently warming the aqueous phase (if the stability of this compound permits) can sometimes increase solubility. However, be aware that cooling the solution back to room temperature may cause precipitation.
-
Issue 2: Precipitation Over Time
If your solution is initially clear but precipitation occurs after a period of time (minutes to hours), this indicates a metastable solution.
Troubleshooting Strategies:
-
pH Adjustment: The phenolic hydroxyl group on the ferulate moiety can be ionized at higher pH values. This can increase aqueous solubility.
-
Experimental Step: Prepare a series of buffers with varying pH (e.g., 7.4, 8.0, 8.5) and observe the stability of your this compound solution over time. Be mindful that high pH can cause hydrolysis of the ester bond.
-
-
Incorporate Solubilizing Agents: For many applications, the use of excipients to enhance solubility is necessary.
Formulation Strategies Using Solubilizing Agents
Caption: Strategies for formulating this compound in aqueous solutions.
Data Presentation: Solubilizing Agents
The following tables provide an overview of common solubilizing agents that can be tested. Concentrations should be optimized for your specific application and cell type to avoid toxicity.
Table 1: Co-solvents
| Co-solvent | Typical Starting Concentration | Notes |
| Propylene Glycol | 5-20% (v/v) | Generally considered safe for many in vitro and in vivo applications. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | A common co-solvent for poorly soluble drugs. |
| Ethanol | 1-10% (v/v) | Can be toxic to cells at higher concentrations. |
| DMSO | 0.1-1% (v/v) | Should be kept at a minimum due to potential cellular effects. |
Table 2: Surfactants
| Surfactant | Type | Typical Starting Concentration | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1-2% (v/v) | Forms micelles to encapsulate lipophilic compounds. |
| Cremophor® EL | Non-ionic | 0.1-1% (v/v) | Can be toxic and should be used with caution. |
| Solutol® HS 15 | Non-ionic | 0.1-2% (v/v) | A less toxic alternative to Cremophor® EL. |
Table 3: Complexing Agents
| Agent | Mechanism | Typical Molar Ratio (Agent:Drug) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulation | 1:1 to 10:1 | Forms an inclusion complex with the lipophilic part of the molecule. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using a Co-solvent
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Co-solvent-Buffer Preparation: Prepare a solution of your desired aqueous buffer containing 20% (v/v) Propylene Glycol.
-
Dilution: While vortexing the co-solvent-buffer solution, slowly add the this compound stock solution to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, and 24 hours).
Protocol 2: Preparation of an this compound Solution using a Surfactant
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Ethanol.
-
Surfactant-Buffer Preparation: Prepare a solution of your desired aqueous buffer containing 1% (v/v) Polysorbate 80.
-
Dilution: While stirring the surfactant-buffer solution, add the this compound stock solution dropwise.
-
Equilibration: Allow the solution to stir for 15-30 minutes to ensure micelle formation and encapsulation of the this compound.
-
Observation: Check for clarity and stability over time.
Protocol 3: Preparation of an this compound Solution using Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to achieve a concentration that corresponds to a 5:1 molar ratio with the final desired this compound concentration.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while stirring.
-
Equilibration: Seal the container and allow the solution to stir at room temperature overnight to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any un-complexed drug is suspected, the solution can be filtered through a 0.22 µm filter.
-
Observation: Assess the clarity and stability of the final solution.
References
enhancing the permeability of eicosyl ferulate across cell membranes
Technical Support Center: Eicosyl Ferulate Permeability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of this compound across cell membranes during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties? A1: this compound is a phenolic compound, specifically an ester of ferulic acid and eicosanol.[1][2] As a derivative of ferulic acid, it belongs to the class of hydroxycinnamic acids. The addition of the 20-carbon eicosyl chain makes it a highly lipophilic (fat-soluble) molecule, which is a critical factor influencing its low aqueous solubility and its interaction with cell membranes.[3][4]
Q2: What is the primary mechanism for a lipophilic compound like this compound to cross a cell membrane? A2: For highly lipophilic compounds, the primary mechanism of transport across the cell membrane is passive transcellular diffusion.[5] This process does not require energy and involves the compound dissolving into the lipid bilayer of the cell membrane, diffusing across it, and then dissolving into the aqueous environment of the cytoplasm. The efficiency of this process is largely determined by the compound's lipophilicity and solubility in the membrane.
Q3: Why is enhancing the permeability of this compound important for research? A3: Enhancing the permeability of this compound is crucial for its potential therapeutic applications. Although it is a derivative of ferulic acid, which has known antioxidant and anti-inflammatory properties, its high lipophilicity can lead to poor aqueous solubility, limiting its dissolution in gastrointestinal fluids and thus its absorption and bioavailability.[4][6][7] Improving its permeability in experimental models is a key step in developing effective formulations for potential in vivo applications.
Q4: What are the most common in vitro models to assess the permeability of this compound? A4: The two most widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput method used early in drug discovery to estimate gastrointestinal tract absorption.[8][9]
-
Caco-2 Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. It can assess both passive diffusion and active transport mechanisms, including efflux.[5][10]
Troubleshooting Guide
Q5: Issue - My this compound compound has very low apparent permeability (Papp) in the Caco-2 assay. A5: Low Papp values for lipophilic compounds like this compound can stem from several issues. Use the following workflow to troubleshoot:
Caption: Troubleshooting workflow for low Caco-2 permeability.
-
Step 1: Check Solubility: this compound's high lipophilicity means it may precipitate in aqueous assay buffers. This reduces the concentration available for transport, leading to an artificially low Papp value.[5]
-
Step 2: Check Compound Recovery: Low recovery (<75%) suggests the compound is binding to the plastic plate or accumulating within the cell monolayer.[10][11] For lipophilic compounds, non-specific binding is a common issue.[11][12]
-
Step 3: Evaluate Efflux: If solubility and recovery are acceptable, a high efflux ratio indicates the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which can limit its net absorption.[5]
Q6: Issue - The recovery of this compound is poor in my permeability assay. A6: Poor recovery is a frequent problem for highly lipophilic molecules.
-
Cause: The compound adheres to plastic surfaces of the assay plates or is retained within the lipid membrane of the cells.[5][12]
-
Solution 1 (Caco-2): Add Bovine Serum Albumin (BSA), typically at 1-4%, to the basolateral (acceptor) compartment. BSA acts as a "sink," binding the compound that has permeated and helping to maintain the concentration gradient, which can improve recovery.[12]
-
Solution 2 (General): Use low-binding plates made from materials like polypropylene to minimize non-specific binding.
-
Solution 3 (PAMPA): For PAMPA, ensure the chosen lipid solution and buffer system are appropriate. Some formulations, like the Double-Sink™ PAMPA, include surfactants in the acceptor solution to improve the solubility of lipophilic compounds.[8]
Q7: How can I improve the solubility of this compound in the assay medium? A7: Improving solubility is the first step to obtaining reliable permeability data.
-
Co-solvents: Use a minimal amount of a non-toxic co-solvent like DMSO (typically ≤1%) in the donor buffer. However, be aware that high concentrations can compromise the integrity of cell monolayers or artificial membranes.[12]
-
Formulation Strategies: The most effective approach is to use lipid-based drug delivery systems. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils and surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4][13] This formulation can keep the compound solubilized in the donor well.
Data Presentation: Formulation Strategies
The following table summarizes common formulation strategies to enhance the solubility and permeability of lipophilic compounds like this compound.
| Formulation Strategy | Composition | Mechanism of Action | Key Advantages |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents.[4] | Forms a fine oil-in-water emulsion in the aqueous environment, increasing the surface area for absorption and keeping the drug in a solubilized state.[13] | Enhances solubility and dissolution; can improve lymphatic absorption, bypassing first-pass metabolism.[13][14] |
| Nanoemulsions | Oil, water, and an emulsifier/surfactant. Droplet size typically <200 nm. | Small droplet size provides a large surface area, enhancing dissolution rate and membrane interaction.[3] | Improves absorption rate and bioavailability; suitable for oral and other routes of administration. |
| Liposomes | Phospholipid vesicles with a bilayer membrane structure. | Can encapsulate lipophilic drugs within the lipid bilayer, facilitating transport across the cell membrane.[3] | Biocompatible; can be tailored for targeted delivery. |
| Solid Lipid Nanoparticles (SLN) | Solid lipid core matrix stabilized by surfactants. | Combines advantages of polymeric nanoparticles and emulsions; protects the drug from degradation and provides controlled release.[3] | High stability; potential for sustained release. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess the passive permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound as a prediction of passive intestinal absorption.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% dioleoylphosphatidylcholine in dodecane)[15]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lucifer Yellow for membrane integrity check
-
Analytical equipment (UV-Vis plate reader or LC-MS/MS)[8][16]
Methodology:
-
Membrane Coating: Carefully add 5 µL of the artificial membrane solution to each well of the filter plate (donor plate). Allow the solvent to impregnate the filter for at least 5 minutes.[15]
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4). To improve the solubility of the permeated compound, consider adding a solubilizer like a non-ionic surfactant.[16]
-
Prepare Donor Solution: Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is below 1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[15]
-
Analysis: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS, which is preferred for its sensitivity and selectivity.[16]
-
Calculate Papp: Calculate the apparent permeability coefficient using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.
Caption: Experimental workflow for the PAMPA protocol.
Protocol 2: Caco-2 Permeability Assay
This protocol is for assessing permeability across a biological barrier that mimics the human intestine.
Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of this compound and calculate the efflux ratio.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow for monolayer integrity testing
-
This compound stock solution (10 mM in DMSO)
-
4% (w/v) BSA solution in HBSS
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test to confirm the integrity of the tight junctions.
-
Prepare Transport Solutions:
-
Apical (A) to Basolateral (B) Transport: Prepare the donor solution by diluting this compound stock in HBSS. Prepare the acceptor solution with HBSS containing 4% BSA.[12]
-
Basolateral (B) to Apical (A) Transport: Prepare the donor solution by diluting this compound stock in HBSS containing 4% BSA. Prepare the acceptor solution with HBSS.
-
-
Transport Experiment:
-
Wash the cell monolayers with warm HBSS.
-
For A-to-B transport, add the donor solution to the apical side and the acceptor solution to the basolateral side.
-
For B-to-A transport, add the donor solution to the basolateral side and the acceptor solution to the apical side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours) with gentle orbital shaking.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and acceptor compartments. Analyze the concentration of this compound using LC-MS/MS.
-
Calculations:
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[5]
-
Signaling Pathways
While enhancing permeability is the primary focus, understanding the downstream effects of the compound is critical for drug development. Ferulic acid and its derivatives have been shown to modulate several key signaling pathways. The diagram below illustrates the PI3K/Akt pathway, which is a common target.[17]
Caption: Potential inhibition of the PI3K/Akt pathway by ferulic acid derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. symmetric.events [symmetric.events]
- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Eicosyl Ferulate vs. Ferulic Acid: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of eicosyl ferulate and its parent compound, ferulic acid. While both molecules possess the same core phenolic structure responsible for antioxidant activity, the addition of a 20-carbon alkyl chain to create this compound significantly alters its physicochemical properties, particularly its lipophilicity. This modification has profound implications for its antioxidant efficacy in different biological and chemical environments. This comparison synthesizes available experimental data to elucidate these differences.
Executive Summary
Ferulic acid is a well-established antioxidant that effectively scavenges free radicals in aqueous environments.[1] However, its hydrophilic nature can limit its efficacy in lipid-rich environments such as cell membranes. This compound, as a lipophilic derivative, is designed to overcome this limitation. Experimental data on a range of long-chain alkyl ferulates suggest that increased lipophilicity can enhance antioxidant activity in membrane-based systems, a phenomenon often referred to as the "polar paradox." While direct comparative data for this compound across all standard antioxidant assays is limited, studies on other long-chain ferulic acid esters provide valuable insights into its expected performance.
Data Presentation: Comparative Antioxidant Activity
Direct experimental comparisons of this compound and ferulic acid are not widely available in the scientific literature. However, a study by Anselmi et al. (2004) on the antioxidant activity of a series of ferulic acid alkyl esters in a rat liver microsomal system provides the most relevant data for understanding the impact of a long alkyl chain. The data below includes values for ferulic acid and the longest-chain ferulates from that study to infer the potential activity of this compound (C20).
| Compound | Alkyl Chain Length | IC50 (µM) in Rat Liver Microsomes |
| Ferulic Acid | C0 | 243.84[2] |
| Dodecyl Ferulate | C12 | 11.03 |
| Hexadecyl Ferulate | C16 | > 50 (less active) |
| Octadecyl Ferulate | C18 | > 50 (less active)[3] |
| This compound (C20) | C20 | Data not available (expected to be less active than C12 in this system) |
Note: The study by Anselmi et al. demonstrated a parabolic relationship between alkyl chain length and antioxidant activity in this specific microsomal model, with C12 being the most potent. The activity decreased with longer chains (C16 and C18). It is therefore hypothesized that this compound would follow this trend and be less active than dodecyl ferulate in this particular assay system. Another study noted that longer alkyl ferulates (C16 and C20) exhibited weak antioxidant or even prooxidant properties in a different system. This underscores the context-dependent nature of antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity, based on standard laboratory practices and information from various research articles.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Methodology:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: this compound and ferulic acid are dissolved in a suitable solvent (e.g., methanol, ethanol, or for lipophilic compounds, a solvent system like acetone) to prepare a range of concentrations.
-
Reaction: The antioxidant solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Methodology:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound and ferulic acid are dissolved in an appropriate solvent to prepare various concentrations.
-
Reaction: The antioxidant solutions are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
Reagent Preparation: A working solution of fluorescein is prepared in a phosphate buffer (75 mM, pH 7.4). A solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is also prepared fresh in the same buffer. For lipophilic compounds, a solubility enhancer like randomly methylated β-cyclodextrin may be used, or samples can be dissolved in acetone.
-
Sample Preparation: this compound and ferulic acid are dissolved in an appropriate solvent system.
-
Reaction Setup: The antioxidant solution and the fluorescein solution are mixed in a black 96-well microplate and pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for comparing the antioxidant activity of this compound and ferulic acid.
Comparative Antioxidant Signaling Pathways
Caption: Postulated comparative antioxidant mechanisms of ferulic acid and this compound.
Conclusion
The esterification of ferulic acid with a long-chain fatty alcohol to form this compound is a strategic modification aimed at enhancing its utility as a lipophilic antioxidant. While ferulic acid demonstrates robust antioxidant activity in aqueous systems, its efficacy is diminished in lipid environments. Conversely, long-chain ferulates like this compound are expected to partition more effectively into cell membranes and lipid-based formulations, thereby providing targeted protection against lipid peroxidation.
The available data, although not specific to this compound, suggest a complex relationship between alkyl chain length and antioxidant activity, which is highly dependent on the assay system. There appears to be an optimal chain length for activity in membrane systems, beyond which efficacy may decrease. Therefore, while this compound holds promise as a lipophilic antioxidant, its performance relative to ferulic acid is context-dependent. Further direct comparative studies are warranted to fully elucidate the antioxidant profile of this compound in various in vitro and in vivo models. This will enable a more precise application of these molecules in the development of novel therapeutics and protective formulations.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. | Semantic Scholar [semanticscholar.org]
- 3. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosyl Ferulate and Metformin: A Comparative Analysis of Glucose Uptake Stimulation
A comprehensive evaluation of the available scientific evidence on the glucose uptake stimulatory effects of eicosyl ferulate in comparison to the well-established anti-diabetic drug, metformin, reveals a significant gap in the current research landscape. While metformin's mechanisms of action are extensively documented, data on this compound's direct impact on glucose metabolism is presently unavailable in peer-reviewed literature.
Metformin is a cornerstone in the management of type 2 diabetes, renowned for its efficacy in lowering blood glucose levels. Its primary modes of action include the enhancement of peripheral glucose uptake in tissues like skeletal muscle and adipose tissue, and the reduction of hepatic glucose production. In contrast, this compound, a long-chain ester of ferulic acid, is a phenolic compound found in certain plants. While commercial suppliers suggest it possesses glucose uptake stimulatory activity, this claim is not yet substantiated by published experimental data.
This guide aims to provide a detailed comparison based on the available information for metformin and the hypothesized, yet unproven, effects of this compound, drawing parallels from studies on its parent compound, ferulic acid.
Quantitative Data on Glucose Uptake Stimulation
Due to the absence of studies on this compound, a direct quantitative comparison with metformin is not possible. The following table summarizes the known effects of metformin on glucose uptake in L6 myotubes, a common in vitro model for skeletal muscle. A hypothetical entry for this compound is included to illustrate the type of data required for a meaningful comparison.
| Compound | Cell Line | Concentration | Incubation Time | % Increase in Glucose Uptake (relative to control) | Reference |
| Metformin | L6 myotubes | 2 mM | 16 hours | >100% | [1] |
| This compound | L6 myotubes | Not Available | Not Available | Not Available | Not Available |
Signaling Pathways and Mechanisms of Action
Metformin: The glucose-lowering effects of metformin are multifaceted and involve both insulin-dependent and insulin-independent pathways. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[2] AMPK activation leads to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[2][3] Metformin can also enhance insulin sensitivity by acting on the insulin signaling pathway, although the precise mechanisms are still being elucidated.[3] Some studies suggest that metformin's action may also involve the translocation of glucose transporter 1 (GLUT1).[1]
This compound (Hypothesized): Based on research into its parent compound, ferulic acid, it is plausible that this compound could stimulate glucose uptake through similar pathways. Studies on ferulic acid have demonstrated its ability to increase glucose uptake in L6 myotubes.[4] The proposed mechanisms involve the activation of both the AMPK and the PI3K/Akt signaling pathways, both of which are crucial for GLUT4 translocation.[4][5] The long-chain alkyl group of this compound might influence its bioavailability and interaction with cell membranes, potentially modulating its activity compared to ferulic acid. However, without direct experimental evidence, this remains speculative.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the established signaling pathway for metformin-induced glucose uptake and a hypothesized pathway for this compound based on the known effects of ferulic acid.
Caption: Metformin-induced glucose uptake pathway.
Caption: Hypothesized glucose uptake pathway for this compound.
Experimental Protocols
To facilitate future research and enable a direct comparison, a detailed experimental protocol for assessing glucose uptake in L6 myotubes is provided below. This protocol is standard in the field and can be adapted to test the effects of this compound.
Cell Culture and Differentiation:
-
L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation into myotubes, cells are grown to confluence and the medium is then switched to DMEM containing 2% horse serum. The differentiation medium is replaced every 48 hours for 5-7 days.
Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose):
-
Differentiated L6 myotubes are serum-starved for 4 hours in serum-free DMEM.
-
Cells are then washed twice with Krebs-Ringer-HEPES (KRH) buffer.
-
The cells are pre-incubated with the test compounds (e.g., metformin or this compound) at desired concentrations in KRH buffer for the specified time (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Glucose uptake is initiated by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose to each well and incubating for 10 minutes at 37°C.
-
The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed with 0.1 M NaOH.
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.
Western Blotting for Signaling Pathway Analysis:
-
To investigate the involvement of signaling pathways like AMPK and PI3K/Akt, cell lysates are prepared after treatment with the compounds.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against the phosphorylated (activated) and total forms of key proteins (e.g., AMPK, Akt, AS160).
-
Chemiluminescent detection is used to visualize the protein bands, and densitometry is performed to quantify the changes in protein phosphorylation.
Conclusion and Future Directions
Future research should focus on conducting in vitro studies using cell lines such as L6 myotubes or 3T3-L1 adipocytes to directly measure the effect of this compound on glucose uptake. Such studies should include dose-response and time-course experiments to determine its potency and efficacy. Furthermore, mechanistic studies are crucial to elucidate the signaling pathways involved, including the potential roles of AMPK, PI3K/Akt, and GLUT4 translocation. Only through such dedicated research will it be possible to make a definitive comparison between the glucose uptake stimulatory effects of this compound and metformin and to assess the potential of this compound as a novel therapeutic agent for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Eicosyl Ferulate and Metformin in Stimulating Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of eicosyl ferulate and the first-line type 2 diabetes medication, metformin, in stimulating glucose uptake. Due to the limited direct research on this compound, this guide extrapolates its probable mechanism from studies on its parent compound, ferulic acid.
At a Glance: this compound vs. Metformin
| Feature | This compound (Inferred from Ferulic Acid) | Metformin |
| Primary Mechanism | Dual activation of PI3K/Akt and AMPK pathways | Primarily activates the AMPK pathway |
| Effect on GLUT4 | Promotes translocation to the plasma membrane | Promotes translocation to the plasma membrane |
| Target Cells | Skeletal muscle cells (L6 myotubes), Adipocytes | Skeletal muscle cells (L6 myotubes), Adipocytes, Hepatocytes |
| Reported Efficacy | Dose-dependent increase in glucose uptake in insulin-resistant muscle cells.[1] | Over 2-fold increase in glucose uptake in L6 myotubes.[2] |
Mechanism of Action: A Comparative Overview
This compound (Inferred from Ferulic Acid)
Ferulic acid, the active component of this compound, has been demonstrated to enhance glucose uptake in skeletal muscle cells through a dual-pronged mechanism involving two key signaling pathways:
-
PI3K/Akt Pathway: Ferulic acid promotes the phosphorylation of Akt, a crucial kinase in the insulin signaling cascade.[1][3] Activated Akt leads to the translocation of Glucose Transporter Type 4 (GLUT4) vesicles from intracellular stores to the plasma membrane, thereby facilitating glucose entry into the cell.[1][3]
-
AMPK Pathway: Ferulic acid also stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[1] Activation of AMPK can independently trigger GLUT4 translocation, providing an alternative route for increasing glucose uptake, particularly in insulin-resistant states.[1]
Metformin
Metformin, a biguanide, is a cornerstone of type 2 diabetes therapy. Its primary mechanism for increasing glucose uptake in peripheral tissues like skeletal muscle and adipose tissue is the activation of the AMPK pathway.[4][5] By activating AMPK, metformin initiates a signaling cascade that culminates in the translocation of GLUT4 to the cell surface, leading to increased glucose transport into the cells.[4][6] While some studies suggest metformin may have minor effects on the insulin signaling pathway, its predominant action is considered to be independent of insulin.[2]
Signaling Pathway Diagrams
References
- 1. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of insulin resistance using the additive effect of ferulic acid and resveratrol on vesicle trafficking for skeletal muscle glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin attenuates palmitic acid-induced insulin resistance in L6 cells through the AMP-activated protein kinase/sterol regulatory element-binding protein-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alkyl Ferulates on Adipocyte Differentiation: A Guide for Researchers
For immediate release
This guide provides a comparative analysis of different alkyl ferulates and their potential effects on adipocyte differentiation. While experimental data is robust for the parent compound, ferulic acid, information on its alkyl esters is limited. This document synthesizes existing evidence and presents a scientifically grounded, hypothetical structure-activity relationship to guide future research in obesity and metabolic disorders.
Introduction: The Role of Ferulates in Adipogenesis
Adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes, is a key factor in the development of obesity. This process is tightly regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/Enhancer-Binding Protein alpha (C/EBPα) acting as master regulators. Ferulic acid (FA), a phenolic compound abundant in plants, has been shown to inhibit adipocyte differentiation, primarily by downregulating the expression of PPARγ and C/EBPα.[1][2]
Esterification of ferulic acid to produce alkyl ferulates increases its lipophilicity. This modification may enhance the compound's ability to cross cell membranes, potentially leading to greater bioavailability and efficacy in modulating cellular processes like adipogenesis. This guide explores the known effects of ferulic acid and provides a hypothetical comparison of how its esterification into various alkyl ferulates might impact its anti-adipogenic activity.
Data Presentation: Physicochemical Properties and Effects on Adipogenesis
Table 1: Physicochemical Properties of Ferulic Acid and its Alkyl Esters
The lipophilicity of a compound, often estimated by its LogP (octanol-water partition coefficient), is a critical determinant of its ability to interact with cellular membranes. As the length of the alkyl chain increases, the predicted LogP value of the ferulate ester rises, indicating greater lipid solubility.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Experimental LogP |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | 1.51[3] | |
| Methyl Ferulate | C₁₁H₁₂O₄ | 208.21 | 1.8 - 2.2[1] | |
| Ethyl Ferulate | C₁₂H₁₄O₄ | 222.24 | 2.2 | |
| Propyl Ferulate | C₁₃H₁₆O₄ | 236.26 | 2.7 | |
| Butyl Ferulate | C₁₄H₁₈O₄ | 250.29 | 3.1 |
*LogP values are sourced from PubChem and other chemical databases and may be experimental or estimated.[1][3]
Table 2: Comparative Effects on Adipocyte Differentiation (Experimental and Hypothesized)
This table summarizes the experimentally verified effects of ferulic acid and the hypothesized effects of its alkyl esters on key markers of adipocyte differentiation. The hypotheses are based on the principle that increased lipophilicity may enhance cellular uptake and interaction with intracellular targets, potentially increasing potency.
| Compound | Effect on Lipid Accumulation (Oil Red O Staining) | Effect on PPARγ / C/EBPα Expression | Supporting Evidence / Rationale |
| Ferulic Acid | Inhibitory: Significantly decreases intracellular lipid accumulation in 3T3-L1 cells in a dose-dependent manner (25-100 µM).[1] | Downregulation: Suppresses the protein expression of both PPARγ and C/EBPα.[1] | Direct experimental evidence from multiple in vitro studies.[1][2] |
| Methyl Ferulate | Hypothesized: Inhibitory. Likely similar to or slightly more potent than Ferulic Acid. | Hypothesized: Downregulation. | Increased lipophilicity (LogP ~2.2) may improve cell entry. A related compound, 5-hydroxyferulic acid methyl ester, inhibits adipogenesis by suppressing PPARγ.[4] |
| Ethyl Ferulate | Hypothesized: Inhibitory. Potentially more potent than Ferulic Acid. | Hypothesized: Downregulation. | Further increased lipophilicity (LogP ~2.2) should facilitate greater interaction with the lipid-rich environment of differentiating adipocytes. |
| Propyl & Butyl Ferulate | Hypothesized: Potentially Stronger Inhibition. Increased lipophilicity (LogP 2.7-3.1) may lead to a more pronounced effect. | Hypothesized: Stronger Downregulation. | The trend of increasing biological activity with longer alkyl chains has been observed for other phenolic esters, like parabens, in adipogenesis. However, a "cut-off" effect is possible, where excessive chain length could decrease activity. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ferulic Acid in Adipocyte Differentiation
Ferulic acid and its alkyl esters are proposed to exert their anti-adipogenic effects primarily by intervening in the central regulatory pathway of adipogenesis. They suppress the expression of the master transcription factors PPARγ and C/EBPα. This, in turn, prevents the activation of downstream target genes responsible for the adipocyte phenotype, including those involved in fatty acid uptake and triglyceride synthesis. Additionally, ferulic acid has been shown to activate Heme Oxygenase-1 (HO-1), which also contributes to the inhibition of adipogenesis.[1]
Caption: Proposed signaling pathway for alkyl ferulates in inhibiting adipocyte differentiation.
Experimental Workflow for Comparative Analysis
To validate the hypothesized structure-activity relationship, a standardized experimental workflow is essential. The following diagram outlines the key steps for a comparative study of different alkyl ferulates on 3T3-L1 preadipocyte differentiation.
Caption: Standardized workflow for testing the effects of alkyl ferulates on adipogenesis.
Experimental Protocols
Cell Culture and Adipocyte Differentiation
-
Cell Line: Murine 3T3-L1 preadipocytes are the standard model for studying adipogenesis.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Induction: Two days post-confluence (Day 0), induce differentiation using a standard MDI cocktail:
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
-
Treatment: Add alkyl ferulates (dissolved in DMSO, final concentration <0.1%) to the differentiation medium at various concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control (DMSO) must be included.
-
Maturation: After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective alkyl ferulate treatments.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and treatments every 2 days until maturation (Day 8 or 10).
Oil Red O Staining for Lipid Accumulation
-
Wash differentiated adipocytes with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash thoroughly with water to remove excess stain.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 490-520 nm.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (Actb, Gapdh).
-
Analyze data using the ΔΔCt method to determine relative gene expression.
Western Blotting
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
Ferulic acid is a known inhibitor of adipocyte differentiation. While direct comparative data is lacking, this guide posits a plausible hypothesis that esterifying ferulic acid to increase its alkyl chain length and lipophilicity could enhance its anti-adipogenic effects. This hypothesis is built upon the established mechanism of ferulic acid and the observed structure-activity relationships of other alkylated phenolic compounds.
However, it is crucial to acknowledge the potential for a "cut-off" effect, where excessive lipophilicity might lead to reduced activity due to poor solubility or steric hindrance. Therefore, direct experimental validation using the protocols outlined in this guide is essential. Future research should focus on conducting dose-response studies with a series of alkyl ferulates (methyl, ethyl, propyl, butyl, and longer chains) to identify the optimal structure for inhibiting adipogenesis. Such studies will be invaluable for the development of novel therapeutic strategies targeting obesity and related metabolic diseases.
References
- 1. methyl ferulate, 2309-07-1 [thegoodscentscompany.com]
- 2. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Eicosyl Ferulate and Other Antioxidants in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant and anti-inflammatory properties of eicosyl ferulate and other related antioxidants, supported by experimental data from cell-based and relevant biochemical assays. This compound, a long-chain ester of ferulic acid, demonstrates significant potential due to its lipophilicity, which may enhance its interaction with cellular membranes.
Comparative Antioxidant Activity
The antioxidant efficacy of this compound and related compounds has been evaluated using various assays. The following tables summarize the quantitative data from studies assessing their ability to scavenge free radicals and inhibit lipid peroxidation.
Table 1: Inhibition of Lipid Peroxidation in Rat Liver Microsomes
This assay measures the ability of an antioxidant to protect biological membranes from oxidative damage. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | Alkyl Chain Length | IC50 (µM)[1][2][3] |
| Ferulic Acid | - | 243.84[1][2][3] |
| Dodecyl Ferulate | C12 | 11.03[1][2] |
| Octyl Ferulate (linear) | C8 | 12.40[1][2] |
| Tridecyl Ferulate | C13 | 18.60[1][2] |
| Nonyl Ferulate | C9 | 19.74[1][2] |
| Octadecyl Ferulate | C18 | >20 (estimated) |
Note: Data for this compound (C20) is not directly available in the cited literature. However, the trend observed in the study by Anselmi et al. (2004) suggests that very long alkyl chains (like C18) may see a slight decrease in activity compared to mid-length chains (C8-C13) in this specific assay, though still being significantly more potent than ferulic acid itself.
Table 2: Radical Scavenging Activity (Chemical Assays)
These assays measure the intrinsic ability of a compound to neutralize free radicals.
| Compound | Assay | Relative Activity/IC50 |
| Ferulic Acid | ABTS | > Ethyl Ferulate, Methyl Ferulate[4][5] |
| Ethyl Ferulate | ABTS | < Ferulic Acid[4][5] |
| Methyl Ferulate | ABTS | < Ferulic Acid[4][5] |
| Hexadecyl Ferulate | DPPH | IC50: 0.083 nmol/mL (more potent than Ferulic Acid)[6] |
| Ferulic Acid | DPPH | IC50: 0.160 nmol/mL[6] |
| Ferulic Acid Esters | DPPH | Slightly weaker than Ferulic Acid in some studies[4] |
Anti-Inflammatory Effects in Cell-Based Assays
Ethyl ferulate, a shorter-chain ester, has been shown to possess significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These findings provide a model for the potential mechanisms of other long-chain ferulates.
Table 3: Effect of Ethyl Ferulate on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Effect of Ethyl Ferulate Treatment |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of production/gene expression[7][8][9] |
| Prostaglandin E2 (PGE2) | Inhibition of production[7][9] |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression[7][8][9] |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression[8][9] |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation/nuclear translocation[7][8][9] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activation of Nrf2/HO-1 pathway[9] |
Experimental Protocols
Inhibition of Lipid Peroxidation in Rat Liver Microsomes
This protocol is based on the methodology described by Anselmi et al. (2004).
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is initiated by the addition of a pro-oxidant, such as ADP-Fe²⁺/NADPH or AAPH.
-
Treatment: Microsomes are pre-incubated with various concentrations of the test compounds (e.g., ferulic acid, alkyl ferulates) before the addition of the pro-oxidant.
-
Measurement: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are quantified spectrophotometrically at 532 nm.
-
Data Analysis: The IC50 value is calculated as the concentration of the antioxidant that inhibits lipid peroxidation by 50%.
Cellular Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a generalized procedure based on studies investigating the anti-inflammatory effects of ferulates[7][8][9].
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ethyl ferulate) for a specified time (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Levels in the culture supernatant are measured by ELISA.
-
Nitric Oxide (NO): Production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent.
-
Gene Expression (COX-2, iNOS, TNF-α, IL-6): mRNA levels are quantified by RT-PCR.
-
Protein Expression (COX-2, iNOS, p-p65, Nrf2): Protein levels are determined by Western blotting.
-
-
Data Analysis: The inhibitory effect of the test compound on the production or expression of inflammatory mediators is calculated relative to the LPS-stimulated control.
Visualizations
Experimental Workflow for Cellular Anti-inflammatory Assay
References
- 1. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
evaluating the synergistic effects of eicosyl ferulate with other bioactive compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of eicosyl ferulate with other bioactive compounds. Leveraging experimental data, we explore its enhanced performance in antioxidant, anti-inflammatory, and skin-protective applications.
This compound, an ester of ferulic acid and eicosyl alcohol, is emerging as a promising lipophilic antioxidant. While direct research on its synergistic effects is nascent, a substantial body of evidence on its parent compound, ferulic acid, provides a strong foundation for understanding its potential in combination therapies. This guide extrapolates the well-documented synergies of ferulic acid to this compound, supported by findings on other ferulic acid esters that demonstrate enhanced activity with increased lipophilicity.
Synergistic Antioxidant Effects: A Quantitative Comparison
The combination of this compound with other antioxidants is anticipated to provide superior protection against oxidative stress. This is evidenced by studies on ferulic acid, which shows remarkable synergy with vitamins C and E, and other phenolic compounds like quercetin. The increased lipophilicity of this compound may enhance its efficacy within lipid-rich environments such as cell membranes.
| Antioxidant Combination | Assay | Key Finding | Synergistic Effect |
| Ferulic Acid + Vitamin C + Vitamin E | Photoprotection | Doubled photoprotection against solar-simulated irradiation.[1][2] | Enhanced stability of Vitamins C and E, leading to a more potent antioxidant defense system against UV-induced damage.[3] |
| Ferulic Acid + Quercetin | FRAP | The combination of p-coumaric acid (a related phenolic acid) and ferulic acid showed a synergistic effect with a 311% increase in antioxidant activity. | The combination of different phenolic acids can lead to a significant increase in their overall antioxidant capacity. |
| Propionyl Ferulate vs. Ferulic Acid | DPPH Radical Scavenging | Propionyl ferulate demonstrated superior scavenging activity compared to ferulic acid at all tested concentrations. | Esterification of ferulic acid can enhance its intrinsic antioxidant activity. |
Enhanced Anti-Inflammatory Action through Synergy
Chronic inflammation is a key contributor to various pathologies. This compound, likely acting through pathways similar to ferulic acid, is expected to exhibit synergistic anti-inflammatory effects when combined with other bioactive compounds. This synergy can lead to a more potent inhibition of pro-inflammatory mediators.
| Anti-Inflammatory Combination | Assay | Key Finding | Synergistic Effect |
| Ferulic Acid Derivative (S-52372) | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | The derivative showed a similar dose-dependent inhibition of NO production compared to ferulic acid.[4] | Structural modifications of ferulic acid can maintain or enhance its anti-inflammatory properties. |
| Quercetin + Catechin | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | The combination synergistically attenuated the LPS-stimulated increase in nitric oxide and other pro-inflammatory molecules.[5] | Co-treatment significantly restored the impaired expression of key signaling molecules in the inflammatory pathway.[5] |
| Propionyl Ferulate vs. Ferulic Acid | Nitric Oxide (NO) Radical Scavenging | Propionyl ferulate exhibited strong nitric oxide radical scavenging activity, superior to that of ferulic acid. | Esterification can improve the ability to scavenge nitrogen-centered free radicals. |
Superior Skin Protection and Permeation
The lipophilic nature of this compound suggests it may have enhanced skin permeability compared to ferulic acid, allowing for better delivery of its antioxidant and anti-inflammatory benefits to the skin. When combined with other topically active compounds, it can contribute to a more comprehensive skin protection strategy.
| Skin Protection Application | Experimental Model | Key Finding | Synergistic Implication |
| Ferulic Acid + Vitamin C + Vitamin E | Human Skin | Provided significant photoprotection against UV-induced erythema and sunburn cell formation.[6] | The combination offers enhanced protection against photoaging and potentially skin cancer.[1][2] |
| Ferulic Acid in Sunscreen | In vivo | Enhanced the in vivo SPF value of a sunscreen formulation from 19.7 to 26.[7] | Ferulic acid can boost the efficacy of UV filters, providing a higher level of sun protection.[7] |
| Ferulic Acid Ethyl Ether (FAEE) | Porcine Skin (Franz Diffusion Cell) | Showed the highest skin deposition and flux compared to ferulic acid and other derivatives.[8] | Esterification of ferulic acid can significantly improve its skin penetration.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well plate or cuvettes
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.
-
Test compound solutions at various concentrations.
-
Ferrous sulfate (FeSO₄) for standard curve.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.
-
96-well plate or cuvettes.
-
-
Procedure:
-
Prepare the FRAP reagent fresh and warm it to 37°C.
-
Add a small volume of the test sample or standard (e.g., 10 µL) to a well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL).
-
Mix and incubate for a specific time (e.g., 4-6 minutes) at 37°C.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve, expressed as µM Fe²⁺ equivalents.
-
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in stimulated macrophage cells (e.g., RAW 264.7).
-
Reagents and Equipment:
-
RAW 264.7 macrophage cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics.
-
Lipopolysaccharide (LPS) to stimulate NO production.
-
Test compound solutions at various concentrations.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) for standard curve.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent (prepared by mixing equal volumes of Part A and Part B just before use).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
In Vitro Skin Permeation Study: Franz Diffusion Cell
This method evaluates the permeation of a topical formulation through a skin membrane.[9]
-
Equipment and Materials:
-
Franz diffusion cells.
-
Skin membrane (e.g., excised human or animal skin).
-
Receptor solution (e.g., phosphate-buffered saline, PBS).
-
Magnetic stirrer and stir bars.
-
Water bath for temperature control (typically 32°C for skin surface).
-
Test formulation.
-
Analytical instrument for quantification (e.g., HPLC).
-
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with degassed receptor solution and ensure there are no air bubbles under the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cell in a water bath to maintain the desired temperature.
-
Apply a known amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the collected samples to quantify the amount of the permeated compound.
-
At the end of the experiment, the skin can be removed, and the amount of compound retained in different skin layers can also be determined.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination with other bioactive compounds can be attributed to their multi-target action on key signaling pathways involved in oxidative stress and inflammation.
Synergistic Antioxidant Action
The combination of this compound with vitamins C and E creates a robust antioxidant network. This compound can help stabilize and regenerate vitamin E, which in turn can be regenerated by vitamin C, leading to a prolonged and enhanced defense against free radicals.
Caption: Synergistic antioxidant regeneration cycle.
Modulation of Inflammatory Signaling Pathways
Ferulic acid and quercetin have been shown to synergistically inhibit key inflammatory pathways such as NF-κB and MAPK.[5] This dual inhibition can lead to a more profound reduction in the expression of pro-inflammatory genes.
Caption: Synergistic inhibition of inflammatory pathways.
Experimental Workflow for Evaluating Synergistic Effects
A logical workflow for assessing the synergistic effects of this compound with another bioactive compound would involve a multi-step process, from initial in vitro screening to more complex cell-based and skin permeation studies.
Caption: Workflow for synergistic effect evaluation.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letsmakebeauty.com [letsmakebeauty.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skinceuticals-za.com [skinceuticals-za.com]
- 7. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. antioxidant-properties-of-ferulic-acid-and-its-related-compounds - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Eicosyl Ferulate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of eicosyl ferulate, a significant compound in various pharmaceutical and nutraceutical applications. The cross-validation of analytical methods is critical for ensuring data integrity, reliability, and consistency across different laboratory settings and throughout the drug development lifecycle. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the quantitative performance data for HPLC, GC-MS, and LC-MS/MS methods, based on validation studies of ferulic acid and its esters, which serve as a reference for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[1][2] | ≥ 0.998[3] | > 0.99[4] |
| Accuracy (% Recovery) | 97.1 - 101.9%[2] | 80.23 - 115.41%[3] | Within 15% of nominal values[4] |
| Precision (% RSD) | < 2%[2] | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[3] | Intra- and inter-day precision within 15%[4] |
| Limit of Detection (LOD) | Dependent on detector (e.g., 0.057 µg/mL for UV)[5] | Method-dependent, can reach ng/mL levels | Can reach pg/mL to ng/mL levels[4] |
| Limit of Quantification (LOQ) | Dependent on detector (e.g., 0.172 µg/mL for UV)[5] | Typically in the low ng/mL range | Typically in the low ng/mL range[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of ferulic acid and its derivatives and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of phenolic compounds due to its robustness and cost-effectiveness.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol)[1][6].
-
Flow Rate: Typically set at 1.0 mL/min.
-
Detection: The UV detector is set at the maximum absorbance wavelength for ferulates, which is around 320 nm[7].
-
Sample Preparation: Plant extracts or other sample matrices are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile or derivatized non-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used.
-
Derivatization: this compound, being non-volatile, requires derivatization prior to GC analysis. Silylation is a common derivatization technique for converting the analyte into a more volatile and thermally stable compound.
-
Injector and Oven Temperature Program: The injector temperature is typically set to 250-280°C. The oven temperature program is optimized to achieve good separation of the analyte from other matrix components, often starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Sample Preparation: The sample is extracted with a suitable organic solvent. The extract is then dried, and the residue is derivatized before being reconstituted in a solvent for injection.
-
Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is prepared using derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the analysis of this compound in complex matrices and at low concentrations.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). A C18 or similar reversed-phase column is typically used for separation.
-
Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents is used. The addition of a small amount of formic acid or ammonium formate can improve ionization efficiency[8].
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation, which provides high selectivity.
-
Sample Preparation: Sample preparation is similar to that for HPLC, involving extraction and filtration. Dilution may be necessary to bring the analyte concentration within the linear range of the instrument.
-
Quantification: An isotopically labeled internal standard is ideal for LC-MS/MS analysis to compensate for matrix effects and variations in ionization. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for cross-validating analytical methods and a conceptual signaling pathway where this compound might be involved as a bioactive compound.
References
- 1. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
- 6. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. wjarr.com [wjarr.com]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Eicosyl Ferulate and Related Ferulic Acid Esters
A Note on Eicosyl Ferulate: Direct experimental data on the in vitro and in vivo efficacy of this compound is limited in publicly available scientific literature. This guide provides a comparative overview of the known efficacy of its parent compound, ferulic acid, and other ferulic acid esters with varying alkyl chain lengths. This information serves as a valuable reference for researchers and drug development professionals, offering insights into the potential therapeutic activities of this compound based on the structure-activity relationships observed in related compounds.
Introduction
Ferulic acid, a phenolic compound abundant in the plant kingdom, is recognized for its potent antioxidant and anti-inflammatory properties. To enhance its lipophilicity and improve its potential for therapeutic applications, ferulic acid is often esterified with various alcohols. These ferulate esters, including the long-chain this compound, are of significant interest in drug development. This guide compares the in vitro antioxidant and in vivo anti-inflammatory efficacy of ferulic acid and its esters, providing available experimental data and detailed protocols to inform further research and development.
In Vitro Efficacy: Antioxidant Activity
The antioxidant capacity of ferulic acid and its esters is a key indicator of their potential to mitigate oxidative stress-related cellular damage. This is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Quantitative Data: Radical Scavenging Activity
| Compound | Assay | IC50 (nmol/mL) | Reference |
| Ferulic Acid | DPPH | - | [1] |
| Hexadecyl Ferulate | DPPH | 0.083 ± 0.009 | [1] |
| Ferulic Acid | ABTS | 0.005 ± 0.001 | [1] |
| Hexadecyl Ferulate | ABTS | 0.027 ± 0.002 | [1] |
IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
In Vivo Efficacy: Anti-inflammatory Activity
The anti-inflammatory effects of ferulic acid and its esters are often assessed in animal models of acute inflammation, such as the carrageenan-induced paw edema model in rodents. This model allows for the quantification of a compound's ability to reduce swelling, a cardinal sign of inflammation.
Quantitative Data: Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Time Point | Reference |
| Ferulic Acid | Mice | 100 | 28 | 6 hours | [2] |
| Ferulic Acid | Mice | 200 | 37.5 | 6 hours | [2] |
| Indomethacin (Control) | Rats | 10 | ~73 | 3 hours | [3] |
| Naproxen (Control) | Rats | 15 | ~73 | 3 hours | [3] |
Inhibition of edema is calculated relative to the untreated control group.
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a compound.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound.
Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.
Procedure:
-
Animals (e.g., Wistar rats) are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), a 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.[5]
Mandatory Visualizations
Signaling Pathway of Anti-inflammatory Action
Ferulic acid and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of pro-inflammatory gene expression.
Caption: Anti-inflammatory signaling pathway of ferulate esters.
Experimental Workflow: In Vivo Anti-inflammatory Assay
The following diagram illustrates the typical workflow for the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijsr.net [ijsr.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
validation of eicosyl ferulate as a potential therapeutic agent for metabolic disorders
A Comparative Analysis of Eicosyl Ferulate, Metformin, and Quercetin
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. The search for novel, effective therapeutic agents is paramount. This compound, an ester of ferulic acid and eicosanol, has emerged as a promising candidate. While direct research on this compound is in its nascent stages, its parent compound, ferulic acid (FA), has been extensively studied, revealing potent anti-diabetic, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of the therapeutic potential of this compound, benchmarked against the established first-line treatment for type 2 diabetes, Metformin, and the widely investigated natural flavonoid, Quercetin.
Executive Summary of Comparative Efficacy
The therapeutic potential of this compound for metabolic disorders is largely extrapolated from the robust data available for ferulic acid. The esterification with a 20-carbon fatty alcohol is anticipated to enhance its lipophilicity, potentially leading to improved bioavailability and cellular uptake compared to ferulic acid.
| Parameter | This compound (Hypothesized) / Ferulic Acid | Metformin | Quercetin |
| Primary Mechanism | Antioxidant, Anti-inflammatory, AMPK activation, Modulation of lipid metabolism pathways (SREBP-1c, PPAR-γ) | Inhibition of hepatic gluconeogenesis, AMPK activation, Improved insulin sensitivity | Antioxidant, Anti-inflammatory, Improved insulin signaling, Modulation of glucose and lipid metabolism |
| Effect on Blood Glucose | Significant reduction in animal models.[1][2][3] | Significant reduction in fasting blood glucose and HbA1c.[4][5][6] | Moderate reduction in fasting blood glucose, particularly at higher doses and longer duration.[7] |
| Effect on Lipid Profile | Reduction in total cholesterol, LDL-C, and triglycerides; Increase in HDL-C in animal and human studies.[8][9][10][11][12] | Reduction in triglycerides and LDL-C.[4][5][13] | Reduction in total cholesterol and LDL-C.[14] |
| Effect on Body Weight | Reduction in body weight and visceral fat accumulation in animal models.[15][16][17][18] | Generally weight-neutral or may cause modest weight loss.[13] | Limited evidence for significant weight loss. |
| Clinical Evidence | Limited to pre-clinical studies of ferulic acid. | Extensive clinical use as a first-line therapy for type 2 diabetes. | Some clinical trials suggest benefits for metabolic parameters.[7][14][19] |
Detailed Mechanism of Action
The potential of this compound as a therapeutic agent for metabolic disorders is rooted in the multifaceted mechanisms of its parent compound, ferulic acid. These mechanisms target key pathways implicated in the pathophysiology of metabolic syndrome.
This compound (based on Ferulic Acid)
Ferulic acid exerts its effects through several interconnected pathways:
-
Improved Insulin Signaling: Ferulic acid has been shown to activate the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake in peripheral tissues.[2]
-
Regulation of Glucose Metabolism: It can suppress the expression of key gluconeogenic enzymes, such as PEPCK and G6Pase, thereby reducing hepatic glucose production.[2]
-
Modulation of Lipid Metabolism: Ferulic acid can inhibit the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, and modulate the expression of transcription factors like SREBP-1c and PPAR-γ, which are central to lipid homeostasis.[9]
-
Antioxidant and Anti-inflammatory Effects: Ferulic acid is a potent antioxidant that can scavenge free radicals and reduce oxidative stress. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[20][21]
Caption: Proposed signaling pathways of ferulic acid in metabolic regulation.
Metformin
Metformin's primary mechanism of action is the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio.[22][23] This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[24][25] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to reduced fatty acid synthesis and increased fatty acid oxidation.[25] Metformin also suppresses hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes.[22][24] Additionally, it can increase glucose uptake in peripheral tissues and has effects on the gut microbiome.[22][25]
Quercetin
Quercetin is a flavonoid with potent antioxidant and anti-inflammatory properties.[26][27] It can improve insulin sensitivity and promote insulin secretion.[28][29] Quercetin's mechanisms of action include the modulation of several signaling pathways involved in glucose and lipid metabolism, such as the PI3K/Akt and AMPK pathways.[28] It can also inhibit inflammatory pathways, such as the NF-κB pathway, which are often activated in metabolic disorders.[26]
Experimental Protocols
The following provides a generalized experimental workflow for evaluating the therapeutic potential of a compound like this compound in a preclinical model of metabolic syndrome.
In Vivo Model of Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice are a commonly used model for diet-induced obesity and metabolic syndrome.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.
-
Treatment: Following the induction of metabolic syndrome, mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., corn oil)
-
This compound (at various doses, administered orally)
-
Positive control (e.g., Metformin) Treatment is typically administered daily via oral gavage for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed. Fasting blood glucose and insulin levels are measured.
-
Lipid Profile: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are determined at the end of the study.
-
Tissue Analysis: Liver and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for markers of lipogenesis, inflammation).
-
Caption: Generalized experimental workflow for in vivo evaluation.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of ferulic acid in the management of metabolic disorders. This compound, as a lipophilic derivative, is poised to offer enhanced bioavailability and potentially greater efficacy. Its multifaceted mechanism of action, targeting key pathways in glucose and lipid metabolism, as well as inflammation and oxidative stress, makes it an attractive candidate for further investigation.
Direct comparative studies of this compound against established therapies like Metformin are now warranted. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound, followed by well-designed preclinical and ultimately clinical trials to validate its therapeutic efficacy and safety in the context of metabolic syndrome. The development of this compound could represent a significant advancement in the therapeutic arsenal against this global health crisis.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review [mdpi.com]
- 3. Ferulic acid improves glucose homeostasis by modulation of key diabetogenic activities and restoration of pancreatic architecture in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of metformin on glycemic control and serum lipids in insulin-treated NIDDM patients with suboptimal metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin's effects on glucose and lipid metabolism in patients with secondary failure to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ffhdj.com [ffhdj.com]
- 9. Ferulic Acid Ameliorates Atherosclerotic Injury by Modulating Gut Microbiota and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary Ferulic Acid Supplementation Improves Antioxidant Capacity and Lipid Metabolism in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferulic Acid Supplementation Improves Lipid Profiles, Oxidative Stress, and Inflammatory Status in Hyperlipidemic Subjects: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism for Metformin's (Glucophage) Improvement in the Lipid Profile Beyond its Glucose Lowering Effects in Diabetes Mellitus [ebmconsult.com]
- 14. examine.com [examine.com]
- 15. Ferulic acid lowers body weight and visceral fat accumulation via modulation of enzymatic, hormonal and inflammatory changes in a mouse model of high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferulic acid lowers body weight and visceral fat accumulation via modulation of enzymatic, hormonal and inflammatory changes in a mouse model of high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Regular exercise combined with ferulic acid exhibits antiobesity effect and regulates metabolic profiles in high-fat diet-induced mice [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Treatment with ferulic acid to rats with streptozotocin-induced diabetes: effects on oxidative stress, pro-inflammatory cytokines, and apoptosis in the pancreatic β cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ferulic acid supplements abrogate oxidative impairments in liver and testis in the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metformin - Wikipedia [en.wikipedia.org]
- 23. go.drugbank.com [go.drugbank.com]
- 24. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Quercetin and metabolic syndrome: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unlocking the Potential of Ferulic Acid Esters: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various ferulic acid esters. By examining their structure-activity relationships, we aim to shed light on the therapeutic potential of these compounds in antioxidant, anticancer, and anti-inflammatory applications.
Ferulic acid, a phenolic compound abundant in the plant kingdom, has long been recognized for its diverse health benefits.[1] However, its therapeutic efficacy can be enhanced through chemical modification, particularly through esterification. This guide delves into the structure-activity relationships (SAR) of ferulic acid esters, presenting experimental data to compare their performance and providing detailed methodologies for key assays.
Antioxidant Activity: The Impact of Esterification
The antioxidant properties of ferulic acid and its esters are primarily attributed to their ability to scavenge free radicals.[2] The key structural features contributing to this activity are the phenolic hydroxyl group and the extended conjugation of the propenoic side chain.
Esterification of the carboxylic acid group of ferulic acid has been shown to modulate its antioxidant activity. While some studies suggest a slightly weaker radical scavenging activity of esters compared to the parent acid in certain assays like the DPPH assay, others indicate that esterification can enhance antioxidant activity, particularly in lipid-based systems.[2][3] This enhancement is often attributed to an increased lipophilicity, which allows for better interaction with lipid membranes.[3] The chain length of the alkyl ester can also influence this activity, with medium-chain esters sometimes showing optimal effects.[3]
Comparative Antioxidant Activity Data
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| Ferulic Acid | DPPH Radical Scavenging | ~0.145 mM | [1] |
| Methyl Ferulate | ABTS Radical Scavenging | 0.904 ± 0.070 (TEAC) | [2] |
| Ethyl Ferulate | ABTS Radical Scavenging | 0.925 ± 0.062 (TEAC) | [2] |
| Propyl Ferulate | DPPH Radical Scavenging | - | - |
| Butyl Ferulate | DPPH Radical Scavenging | - | - |
| Octyl Ferulate | Inhibition of Liposome Oxidation | More active than shorter chains | [3] |
| Dodecyl (Lauryl) Ferulate | Inhibition of Microsomal Lipid Peroxidation | IC50 = 11.03 µM | [4] |
Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. IC50 is the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value indicates greater potency.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Ferulic acid and its derivatives have demonstrated promising anticancer activities by modulating various cellular signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis. Esterification of ferulic acid can significantly impact its cytotoxic effects against various cancer cell lines.
Studies have shown that the anticancer activity of ferulic acid esters is influenced by the nature of the ester group. For instance, increasing the alkyl chain length can enhance cytotoxicity in some cases.[5] Furthermore, the presence of halogens in the ester moiety has been shown to increase cytotoxic potency.[5]
Comparative Anticancer Activity Data (IC50 in µg/mL)
| Ferulic Acid Ester | HeLa (Cervical Cancer) | A-549 (Lung Cancer) | HT-29 (Colorectal Cancer) | Reference |
| Methyl ferulate | >100 | >100 | >100 | [5] |
| Ethyl ferulate | 96 | 94 | 98 | [5] |
| n-Propyl ferulate | 64 | 60 | 72 | [5] |
| n-Butyl ferulate | 61 | 83 | 68 | [5] |
| Chloroethyl ferulate | 32 | 43 | 40 | [5] |
| Bromoethyl ferulate | 55 | 20 | 35 | [5] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
The anti-inflammatory effects of ferulic acid are well-documented and are mediated through the regulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6] This pathway plays a crucial role in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Esterification can influence the anti-inflammatory potential of ferulic acid. While data on a wide range of simple alkyl esters is still emerging, studies on more complex ferulic acid hybrids have shown potent anti-inflammatory effects.[3] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess anti-inflammatory activity in vitro.
Comparative Anti-inflammatory Activity Data
| Compound | Assay | IC50 / Activity | Reference |
| Ferulic Acid | Inhibition of COX-2 Expression | No inhibition at 100 µM | [1] |
| Ferulic Acid Dimer | Inhibition of COX-2 Expression | Inhibition at 10 µM | [1] |
| Various Ferulic Acid Esters | Inhibition of Nitric Oxide Production | Data not available in a comparative table | - |
Experimental Protocols
Synthesis of Ferulic Acid Esters (General Procedure)
A common method for the synthesis of ferulic acid esters is through Fischer esterification.[7]
-
Reaction Setup: Ferulic acid is dissolved in the corresponding alcohol, which acts as both the solvent and the reactant.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux for a specified period, typically several hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base to remove any unreacted ferulic acid, followed by a water wash.
-
Purification: The crude ester is purified by column chromatography on silica gel to yield the pure product.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[8]
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds (ferulic acid and its esters) are dissolved in methanol at various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with the sample solutions. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ferulic acid esters for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[2][9]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with different concentrations of the ferulic acid esters for a short period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production by the test compounds is calculated.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Caption: Inhibition of the NF-κB signaling pathway by ferulic acid esters.
References
- 1. Ferulic acid dimer inhibits lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of both COX-1 and COX-2 and resulting decrease in the level of prostaglandins E2 is responsible for non-steroidal anti-inflammatory drug (NSAID)-dependent exacerbation of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the Systemic Reach: A Comparative Guide to Eicosyl Ferulate Bioavailability in Novel Formulations
For Researchers, Scientists, and Drug Development Professionals
Eicosyl ferulate, a long-chain ester of the potent antioxidant ferulic acid, presents a promising therapeutic agent with significant lipophilicity.[1][2] However, this very characteristic poses a substantial challenge to its oral bioavailability, limiting its systemic exposure and potential efficacy. This guide provides a comparative overview of hypothetical formulation strategies designed to overcome the poor aqueous solubility of this compound. While direct comparative studies on this compound are not yet available in the published literature, this guide extrapolates from established principles and experimental data for similar phenolic and lipophilic compounds to present a potential framework for its delivery.
The following sections detail hypothetical pharmacokinetic data for three distinct formulations of this compound: a standard aqueous suspension, a nanoemulsion, and solid lipid nanoparticles (SLNs). Accompanying this is a generalized experimental protocol for assessing the oral bioavailability of these formulations in a preclinical model.
Comparative Pharmacokinetic Parameters
The oral bioavailability of a compound is determined by key pharmacokinetic parameters. The table below presents hypothetical yet plausible data for different this compound formulations, illustrating the potential enhancements offered by advanced drug delivery systems. These values are based on typical improvements observed for other poorly soluble polyphenols when formulated as nanoemulsions or solid lipid nanoparticles.[3][4][5]
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 25 | 4.0 ± 1.0 | 900 ± 150 | 100 (Reference) |
| Nanoemulsion | 50 | 750 ± 90 | 2.0 ± 0.5 | 5400 ± 600 | 600 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 600 ± 75 | 2.5 ± 0.5 | 4950 ± 550 | 550 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point.
Formulation Strategies and Their Impact on Bioavailability
The significant predicted increase in bioavailability for the nanoemulsion and SLN formulations stems from their ability to address the core challenges of lipophilic drug delivery.[6][7][8]
-
Aqueous Suspension: This basic formulation is expected to suffer from very low oral bioavailability due to the poor solubility of this compound in the aqueous environment of the gastrointestinal tract. This leads to slow and incomplete dissolution, a prerequisite for absorption.
-
Nanoemulsion: This formulation disperses this compound in fine oil droplets (typically 20-200 nm in diameter) stabilized by surfactants.[9] The small droplet size provides a large surface area for drug release and absorption. Furthermore, lipid-based formulations can enhance lymphatic uptake, partially bypassing the first-pass metabolism in the liver, which can significantly increase the amount of drug reaching systemic circulation.[8][10]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are solid at body temperature.[11][12] They encapsulate the lipophilic drug within a solid lipid core, protecting it from chemical and enzymatic degradation in the gut.[12] Similar to nanoemulsions, SLNs can improve oral absorption by increasing solubility and promoting lymphatic transport.[11]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The following is a generalized protocol for a comparative oral bioavailability study of different this compound formulations in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water. Animals are fasted overnight before dosing.
2. Study Design:
-
A parallel-group design is employed with three groups (n=6 per group), each receiving one of the three formulations (Aqueous Suspension, Nanoemulsion, or SLN).
-
A single oral dose of 50 mg/kg of this compound is administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The method involves protein precipitation followed by liquid-liquid extraction of this compound from the plasma.
-
The lower limit of quantification (LLOQ) should be established at an appropriate concentration (e.g., 1 ng/mL).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each animal using non-compartmental analysis software.
-
Relative bioavailability is calculated as (AUC_test / AUC_reference) * 100.
6. Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for the ethical use of laboratory animals.
Visualizing the Path to Discovery
To better understand the processes involved in bioavailability studies and the potential mechanisms of action of this compound, the following diagrams are provided.
This compound, as a derivative of ferulic acid, is expected to exhibit antioxidant and anti-inflammatory properties. One of the key signaling pathways involved in the cellular antioxidant response is the Nrf2-ARE pathway.
Conclusion
While further empirical data is necessary, the application of advanced formulation technologies such as nanoemulsions and solid lipid nanoparticles holds significant promise for enhancing the oral bioavailability of this compound. By improving its solubility and facilitating its absorption, these delivery systems could unlock the therapeutic potential of this lipophilic compound for a range of applications. The experimental framework provided here offers a roadmap for researchers to systematically evaluate and compare the in vivo performance of novel this compound formulations.
References
- 1. xcessbio.com [xcessbio.com]
- 2. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symmetric.events [symmetric.events]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 11. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Safety Profile of Eicosyl Ferulate: A Comparative Toxicological Assessment
For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a novel compound is a critical step in the development pipeline. This guide provides a comprehensive comparison of the toxicological data for eicosyl ferulate against its parent compound, ferulic acid, and a series of its alkyl esters. Due to the limited availability of direct experimental data for this compound, this guide incorporates in silico predictions to offer a preliminary safety assessment and highlights areas for future in vitro and in vivo investigation.
This compound, the ester of ferulic acid and eicosanol (a 20-carbon fatty alcohol), is a lipophilic antioxidant with potential applications in the pharmaceutical and cosmetic industries. Its safety profile is a key determinant of its utility. This guide synthesizes available experimental data with computational predictions to build a comparative safety overview.
Comparative Toxicity Data
The following tables summarize the available experimental and in silico predicted toxicity data for this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Acute Oral Toxicity (LD50) - Rodent | Skin Irritation/Sensitization | Eye Irritation | Ames Mutagenicity | Aquatic Toxicity |
| This compound | C30H50O4 | 474.72 | Predicted: 2500 mg/kg (Category 5) | Predicted: Non-irritant | Predicted: Non-irritant | Predicted: Non-mutagenic | Experimental: Very toxic to aquatic life[1] |
| Ferulic Acid | C10H10O4 | 194.18 | Predicted: 2449 mg/kg (Category 5) | Experimental: Irritant | Experimental: Irritant | Predicted: Non-mutagenic | Data not found |
| Methyl Ferulate | C11H12O4 | 208.21 | Predicted: 2154 mg/kg (Category 5) | Experimental: Irritant | Experimental: Irritant | Predicted: Non-mutagenic | Experimental: Very toxic to aquatic life |
| Ethyl Ferulate | C12H14O4 | 222.24 | Experimental: >2000 mg/kg | Predicted: Irritant | Predicted: Irritant | Predicted: Non-mutagenic | Data not found |
| Octadecyl Ferulate | C28H46O4 | 446.67 | Predicted: 2500 mg/kg (Category 5) | Predicted: Non-irritant | Predicted: Non-irritant | Predicted: Non-mutagenic | Data not found |
| Docosyl Ferulate | C32H54O4 | 502.77 | Predicted: 2500 mg/kg (Category 5) | Predicted: Irritant | Predicted: Irritant | Predicted: Non-mutagenic | Data not found |
Invertebrate Toxicity
| Compound Name | Assay | Endpoint | Result | Interpretation |
| This compound | Brine Shrimp Lethality Test (BSLT) | LC50 | 762.807 µg/mL | Practically non-toxic in this assay[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are the protocols for the key experiments cited in this guide.
Brine Shrimp Lethality Test (BSLT)
The Brine Shrimp Lethality Test is a simple, rapid, and low-cost preliminary assay for assessing the general toxicity of compounds.
Methodology:
-
Hatching of Brine Shrimp: Artemia salina cysts (brine shrimp eggs) are hatched in a container filled with artificial seawater (3.8% sea salt in distilled water) under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of test concentrations (e.g., 10, 100, 500, 1000 µg/mL).
-
Exposure: Ten to fifteen live brine shrimp nauplii (larvae) are transferred into vials containing the test solutions. A control group with the solvent and a blank with only seawater are also prepared.
-
Observation and Data Collection: The number of surviving nauplii in each vial is counted after 24 hours of exposure.
-
LC50 Determination: The concentration at which 50% of the nauplii are killed (Lethal Concentration 50, LC50) is determined by plotting the percentage of mortality against the logarithm of the concentration and analyzing the data using probit analysis.[3][4]
In Vitro Mammalian Chromosomal Aberration Test (General Protocol)
This test identifies substances that may cause structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is cultured in an appropriate medium until a sufficient number of cells are available for testing.
-
Treatment: The cultured cells are exposed to various concentrations of the test substance (e.g., this compound), along with positive and negative (vehicle) controls. The treatment is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolic processes in the body.
-
Cell Harvest and Chromosome Preparation: After a suitable incubation period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. The fixed cells are then dropped onto microscope slides.
-
Analysis: The chromosomes on the prepared slides are stained, and a predetermined number of metaphase cells are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, deletions, translocations).
-
Data Interpretation: The frequency of aberrant cells in the treated groups is compared to that in the negative control group. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[5][6]
Bacterial Reverse Mutation Test (Ames Test) (General Protocol)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Bacterial Strains: Several specific strains of bacteria that are auxotrophic for histidine (S. typhimurium) or tryptophan (E. coli) are used. These strains have mutations that prevent them from synthesizing the required amino acid.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation to become genotoxic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a minimal amount of the required amino acid. This allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation and Observation: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid. The plates are incubated for 48-72 hours.
-
Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies in the test plates is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant, dose-related increase in the number of revertant colonies indicates that the substance is mutagenic.[7][8]
Visualizing Safety Assessment and Experimental Workflow
The following diagrams illustrate the logical flow of a safety assessment and a typical experimental workflow for toxicity testing.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. phcogj.com [phcogj.com]
- 4. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. insilico.eu [insilico.eu]
- 8. Skin sensitization in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Eicosyl Ferulate Across Species: A Predictive Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated metabolic stability of eicosyl ferulate in various preclinical species and humans. In the absence of direct experimental data for this compound in the public domain, this comparison is based on established principles of drug metabolism, focusing on the primary enzymatic pathway responsible for its biotransformation and the well-documented inter-species variations in these enzymes.
This compound, an ester of ferulic acid and eicosanol, is expected to be primarily metabolized via hydrolysis of its ester bond. This reaction is catalyzed by carboxylesterases (CES), a superfamily of enzymes abundant in the liver and other tissues.[1][2] Significant differences in the expression levels, isoforms, and substrate specificities of carboxylesterases exist among common laboratory animal species and humans, which are expected to lead to notable variations in the metabolic stability of this compound.[3][4]
Predicted Metabolic Stability and Carboxylesterase Activity
The metabolic stability of this compound is predicted to be species-dependent, primarily due to differences in hepatic carboxylesterase activity. Rodents, for instance, possess a greater number and diversity of CES genes and isoforms compared to humans.[3] This suggests that this compound may be more rapidly hydrolyzed in rodent liver preparations than in human liver preparations.
Table 1: Predicted Qualitative Comparison of this compound Metabolic Stability and Carboxylesterase Activity
| Species | Predicted Metabolic Stability of this compound | Key Considerations for Carboxylesterase (CES) Activity |
| Human | Moderate to High | Predominantly CES1 in the liver; CES2 is also present but at much lower levels.[2] CES1 and CES2 have distinct substrate specificities.[1] |
| Rat | Low to Moderate | Possess multiple CES1 and CES2 isoforms, leading to high overall hydrolytic activity.[3] Serum also contains significant carboxylesterase activity, unlike in humans.[5] |
| Mouse | Low to Moderate | Have a large number of CES1 and CES2 isoforms, contributing to efficient hydrolysis of ester-containing compounds.[3][4] |
| Dog | Moderate to High | Intestinal CES activity is reportedly absent, which may affect first-pass metabolism if the compound is orally administered and absorbed.[3] |
| Monkey | Moderate to High | Liver CES expression is considered to be more similar to humans than that of rodents, making them a potentially more predictive model for human CES substrates.[3] |
Experimental Protocols
To definitively determine the metabolic stability of this compound, a standardized in vitro assay using liver microsomes from different species is recommended. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s.[6][7]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes from human, rat, mouse, dog, and monkey.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (for cytochrome P450-mediated metabolism, to be included for a comprehensive assessment, though hydrolysis is the primary expected pathway)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compound with known metabolic stability (e.g., a rapidly metabolized ester and a stable compound)
-
Incubator or water bath (37°C)
-
LC-MS/MS or HPLC-UV for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix for each species is prepared containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: The microsome-buffer mixture is pre-incubated at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound (typically at a final concentration of 1 µM) to the pre-warmed microsome mixture. If assessing P450-mediated metabolism, the NADPH regenerating system is also added at this step.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then transferred for analysis.
-
Analysis: The concentration of the remaining this compound in each sample is quantified using a validated LC-MS/MS or HPLC method.
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the predicted metabolic pathway of this compound and the general workflow for the in vitro metabolic stability assay.
Caption: Hydrolysis of this compound by carboxylesterases.
Caption: General workflow for assessing metabolic stability.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in rat and human sera and their relationship of serum aryl acylamidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eicosyl Ferulate: A Guide for Laboratory Professionals
Eicosyl ferulate, a phenolic compound utilized in research for its potential glucose uptake stimulatory activity, requires careful handling and disposal due to its environmental and health hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory setting.
Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] The following table summarizes key safety information.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₀O₄ | DC Chemicals |
| Molecular Weight | 474.72 g/mol | DC Chemicals |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | DC Chemicals |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | DC Chemicals |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk.
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Use protective gloves.[3]
-
Skin and Body Protection: Don impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: In areas with dust or aerosols, a suitable respirator should be used.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to prevent its release into the environment.[3] This is due to its high toxicity to aquatic organisms.[3]
-
Containment: Ensure that all waste containing this compound, whether in solid or solution form, is collected in a designated and properly labeled waste container. This container should be kept tightly sealed when not in use.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in general waste streams.[3] It is crucial to prevent the product from entering drains or water courses.[3]
-
Spill Management: In the event of a spill, collect the spillage immediately.[3]
-
Final Disposal: The container with the collected this compound waste must be sent to an approved waste disposal plant.[3] It is essential to conduct the disposal in accordance with all prevailing country, federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided documentation, a study on its cytotoxicity involved a brine shrimp lethality test to evaluate its toxicity.
Brine Shrimp Lethality Test for Cytotoxicity Evaluation
This bioassay is used to determine the toxicity of a compound.
-
Hatching Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a saline solution to produce nauplii (larvae).
-
Preparation of Test Vials:
-
Exposure: A specific number of live nauplii (e.g., ten) are transferred into each vial containing the test compound and the control solution.[4]
-
Incubation: The vials are maintained at room temperature for 24 hours.[4]
-
Data Collection: After 24 hours, the number of surviving nauplii in each vial is counted.
-
Analysis: The median lethal concentration (LC50), the concentration at which 50% of the test organisms die, is calculated to determine the degree of toxicity.[4]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Eicosyl ferulate
Essential Safety and Handling Guide for Eicosyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection. Adherence to these procedures is essential for safe laboratory operations.
Hazard Identification and Classification
This compound presents specific hazards that require careful management.[1] The primary routes of exposure are ingestion and environmental release.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Pictograms:
-
Harmful: (GHS07)
-
Environmental Hazard: (GHS09)
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to control airborne dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in handling areas.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
| Emergency Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate to fresh air immediately.[1] |
Spill and Disposal Management
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Prevent further leakage and keep the product away from drains and water courses.[1]
For containment and cleanup, absorb solutions with a finely-powdered liquid-binding material such as diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1] All disposal practices must be in accordance with federal, state, and local regulations.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard Operating Procedure for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
